1-(Prop-2-yn-1-yl)pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172884. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-ynylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-5-8-6-3-4-7-8/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGUPWHFLZEPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305950 | |
| Record name | 1-(prop-2-yn-1-yl)pyrrolidine | |
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Molecular Weight |
109.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7223-42-9 | |
| Record name | 1-(2-Propynyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7223-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 172884 | |
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| Record name | 7223-42-9 | |
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| Record name | 1-(prop-2-yn-1-yl)pyrrolidine | |
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| Record name | 1-(prop-2-yn-1-yl)pyrrolidine | |
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Foundational & Exploratory
1-(Prop-2-yn-1-yl)pyrrolidine CAS number and properties
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Prop-2-yn-1-yl)pyrrolidine, a heterocyclic amine incorporating a pyrrolidine ring and a propargyl group. This document collates available data on its chemical and physical properties, outlines a representative synthetic protocol, and discusses the known biological significance of the broader class of pyrrolidine-containing molecules. Due to the current lack of specific biological data for this compound, this guide also highlights the potential of the pyrrolidine scaffold in drug discovery, drawing from studies on various derivatives.
Chemical Identity and Properties
This compound, also known as N-propargylpyrrolidine, is a versatile building block in organic synthesis. The presence of a terminal alkyne and a tertiary amine makes it a valuable precursor for the synthesis of more complex heterocyclic systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7223-42-9 | [1][2] |
| Molecular Formula | C₇H₁₁N | [1][2] |
| Molecular Weight | 109.17 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 135.4 °C at 760 mmHg | N/A |
| Density | 0.928 g/cm³ | N/A |
| Purity | Typically ≥95% | |
| InChI Key | IUGUPWHFLZEPHN-UHFFFAOYSA-N | |
| SMILES | C#CCN1CCCC1 | [2] |
| Storage Conditions | 2-8°C, sealed in a dry environment |
Synthesis of this compound
The most common method for the synthesis of this compound is the N-alkylation of pyrrolidine with a propargyl halide, such as propargyl bromide. This is a standard nucleophilic substitution reaction where the secondary amine (pyrrolidine) acts as a nucleophile.
Representative Experimental Protocol: N-Alkylation of Pyrrolidine
This protocol is a representative procedure based on general methods for the N-alkylation of secondary amines.[3]
Materials:
-
Pyrrolidine
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) to anhydrous acetonitrile or DMF.
-
Stir the suspension at room temperature.
-
Slowly add a solution of propargyl bromide (1.1 equivalents) in the same solvent to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Biological Activity and Potential Applications
Currently, there is a lack of published data specifically detailing the biological activity, pharmacological effects, or signaling pathway involvement of this compound. However, the pyrrolidine ring is a well-established and significant scaffold in medicinal chemistry, found in a wide array of biologically active natural products and synthetic drugs.[4]
The Pyrrolidine Scaffold in Drug Discovery
The five-membered, saturated nitrogen heterocycle of the pyrrolidine ring offers several advantages in drug design, including:
-
Three-Dimensionality: The non-planar, sp³-hybridized nature of the ring allows for the creation of stereogenic centers, which is crucial for specific interactions with biological targets.[4]
-
Physicochemical Properties: The nitrogen atom influences the lipophilicity and aqueous solubility, which are key pharmacokinetic parameters.
-
Synthetic Versatility: The pyrrolidine ring can be readily functionalized at various positions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Reported Activities of Pyrrolidine Derivatives
Numerous derivatives of pyrrolidine have been investigated and have shown a broad spectrum of biological activities, including:
-
Antimicrobial and Antifungal Activity: Certain pyrrolidine derivatives have demonstrated moderate to potent activity against various bacterial and fungal strains.[5][6]
-
Anti-inflammatory and Analgesic Effects: Some novel pyrrolidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, with some showing promise as potential leads for non-steroidal anti-inflammatory drugs (NSAIDs).[7]
-
Anticancer Activity: The pyrrolidine moiety is present in several compounds with reported cytotoxic activity against various cancer cell lines.[8]
-
Neurological and CNS Activity: Pyrrolidine derivatives have been explored as sodium channel blockers for the treatment of ischemic stroke and as anticonvulsant agents.[4][9]
-
Metabolic Disorders: A series of pyrrolidine acid analogs have been identified as potent dual PPARα/γ agonists, showing efficacy in lowering glucose and triglyceride levels in diabetic models.[10]
It is important to reiterate that these activities are characteristic of the broader class of pyrrolidine derivatives and have not been specifically demonstrated for this compound. The propargyl group on the nitrogen atom provides a reactive handle for further chemical modifications, such as "click" chemistry, which could be utilized to synthesize novel derivatives for biological screening.
Conclusion
This compound is a readily accessible chemical entity with well-defined physical and chemical properties. While specific biological data for this compound is not yet available, the pyrrolidine scaffold it contains is of significant interest in drug discovery and development. The presence of the propargyl group makes it a valuable intermediate for the synthesis of a wide range of novel compounds. Future research is warranted to explore the potential biological activities of this compound and its derivatives.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | CAS 7223-42-9 [matrix-fine-chemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(Prop-2-yn-1-yl)pyrrolidine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the fundamental physicochemical properties of 1-(Prop-2-yn-1-yl)pyrrolidine, a compound of interest in various research and development domains.
Core Molecular Data
The essential molecular identifiers and properties for this compound are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C₇H₁₁N |
| Molecular Weight | 109.17 g/mol [1][2][3] |
| CAS Number | 7223-42-9[1][2][4] |
| IUPAC Name | This compound[4] |
| SMILES | C#CCN1CCCC1[3][4] |
| InChIKey | IUGUPWHFLZEPHN-UHFFFAOYSA-N[1][4] |
Logical Relationship of Molecular Formula and Weight
The molecular weight of a compound is derived from its molecular formula by summing the atomic weights of its constituent atoms. The logical flow from formula to weight is illustrated below.
Caption: Derivation of Molecular Weight from Formula.
This diagram outlines the process of calculating the molecular weight of this compound from its molecular formula and the standard atomic weights of its elements. The molecular formula C₇H₁₁N indicates that each molecule is composed of seven carbon atoms, eleven hydrogen atoms, and one nitrogen atom.
References
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Prop-2-yn-1-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(prop-2-yn-1-yl)pyrrolidine, a valuable building block in organic synthesis. The document details a common and efficient synthetic protocol for its preparation via the alkylation of pyrrolidine with propargyl bromide. Furthermore, a thorough characterization of the target compound is presented, including a summary of its key physical and spectroscopic properties. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, offering detailed experimental procedures and characterization data to support the synthesis and utilization of this versatile propargylamine.
Introduction
This compound, also known as N-propargylpyrrolidine, is a secondary propargylamine that incorporates a pyrrolidine ring and a terminal alkyne functionality. This unique structural combination makes it a versatile intermediate in the synthesis of a wide range of nitrogen-containing heterocyclic compounds and other complex organic molecules. The pyrrolidine moiety is a common scaffold in many biologically active compounds, while the propargyl group provides a reactive handle for various chemical transformations, including click chemistry, coupling reactions, and the formation of further heterocyclic systems. The inherent reactivity and synthetic utility of this compound make it a compound of significant interest to scientists involved in the discovery and development of novel therapeutic agents.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the nucleophilic substitution reaction between pyrrolidine and a propargyl halide, typically propargyl bromide. In this reaction, the lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbon atom of propargyl bromide and displacing the bromide leaving group. A base is typically added to neutralize the hydrobromic acid byproduct formed during the reaction.
Experimental Protocol
Materials:
-
Pyrrolidine
-
Propargyl bromide (3-bromopropyne)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (CH₃CN) or other suitable aprotic solvent
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of pyrrolidine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Slowly add a solution of propargyl bromide (1.1 equivalents) in acetonitrile to the reaction mixture via a dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting residue in diethyl ether and wash with water to remove any remaining salts and unreacted pyrrolidine hydrobromide.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Characterization Data
The successful synthesis of this compound is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A summary of the key characterization data is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N | [1] |
| Molecular Weight | 109.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| CAS Number | 7223-42-9 | [1] |
| ¹H NMR (CDCl₃) | δ (ppm): 1.75-1.85 (m, 4H, -CH₂-CH₂ -CH₂ -CH₂-), 2.55-2.65 (m, 4H, -CH₂ -N-CH₂ -), 2.22 (t, J=2.4 Hz, 1H, -C≡CH ), 3.38 (d, J=2.4 Hz, 2H, -N-CH₂ -C≡CH) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 23.5 (C-3, C-4 of pyrrolidine), 53.8 (C-2, C-5 of pyrrolidine), 43.0 (N-CH₂), 81.5 (-C ≡CH), 72.0 (-C≡C H) | [1] |
| Infrared (IR) | ν (cm⁻¹): ~3300 (≡C-H stretch), ~2960, ~2870 (C-H stretch), ~2110 (C≡C stretch) | |
| Mass Spec. (EI) | m/z (%): 109 (M⁺), 108, 94, 80, 68, 55 | [1] |
Visualization of Synthesis Workflow
The synthesis of this compound can be visualized as a straightforward workflow, starting from the initial reactants and proceeding through the reaction and workup steps to yield the final product.
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide has outlined a reliable and well-established method for the synthesis of this compound. The provided experimental protocol, along with the comprehensive characterization data, offers a solid foundation for researchers to prepare and verify this important synthetic intermediate. The versatility of the propargyl group, coupled with the prevalence of the pyrrolidine scaffold in bioactive molecules, ensures that this compound will continue to be a valuable tool in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
Spectroscopic and Synthetic Profile of 1-(Prop-2-yn-1-yl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the versatile synthetic building block, 1-(prop-2-yn-1-yl)pyrrolidine. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a visualization of a key synthetic application.
Spectral Data Summary
The following tables summarize the key spectral data for this compound, a compound of interest in medicinal chemistry and organic synthesis due to the presence of both a reactive terminal alkyne and a pyrrolidine moiety.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data
The ¹³C NMR spectral data were reported by Al-Iraqi and Al-Rawi in 1980.
| Carbon Atom | Chemical Shift (δ) ppm |
| C1' (CH) | 79.7 |
| C2' (C) | 72.4 |
| C3' (CH₂) | 42.6 |
| C2, C5 (CH₂) | 53.0 |
| C3, C4 (CH₂) | 23.5 |
Solvent: CDCl₃
¹H NMR Data (Predicted)
While a specific experimental spectrum is not publicly available, a predicted ¹H NMR spectrum can be extrapolated based on the analysis of similar structures.
| Proton(s) | Chemical Shift (δ) ppm (Predicted) | Multiplicity (Predicted) | Coupling Constant (J) Hz (Predicted) |
| H-1' (CH) | 2.2 - 2.4 | Triplet | ~2.5 |
| H-3' (CH₂) | 3.3 - 3.5 | Doublet | ~2.5 |
| H-2, H-5 (CH₂) | 2.5 - 2.7 | Multiplet | - |
| H-3, H-4 (CH₂) | 1.7 - 1.9 | Multiplet | - |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for a terminal alkyne and a tertiary amine.
| Functional Group | Wavenumber (cm⁻¹) (Expected) | Intensity |
| ≡C-H stretch (alkyne) | ~3300 | Sharp, Medium |
| C≡C stretch (alkyne) | ~2120 | Weak, Sharp |
| C-H stretch (alkane) | 2850-2960 | Medium-Strong |
| C-N stretch (amine) | 1000-1250 | Medium |
Mass Spectrometry (MS)
Mass spectral data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) indicates a molecular ion and characteristic fragmentation patterns.[2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 109 | [M]⁺ | Molecular Ion |
| 108 | High | [M-H]⁺ |
| 82 | High | [M-C₂H₃]⁺ |
| 70 | High | [C₄H₈N]⁺ (Pyrrolidinyl-methyl cation) |
| 42 | High | [C₂H₄N]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented above.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The compound is separated on a capillary column and subsequently ionized by electron impact (EI) at 70 eV. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z).
Synthetic Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is a valuable precursor in "click chemistry," particularly in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form 1,2,3-triazoles. This reaction is known for its high efficiency and selectivity.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound.
References
An In-depth Technical Guide to the Reactivity and Stability of 1-(Prop-2-yn-1-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for 1-(Prop-2-yn-1-yl)pyrrolidine in publicly accessible literature. Consequently, this guide synthesizes information from studies on structurally related compounds and general principles of organic chemistry to project its reactivity and stability profile.
Introduction
This compound is a bifunctional organic molecule that incorporates a saturated five-membered nitrogen heterocycle (pyrrolidine) and a terminal alkyne (propargyl group).[1] This combination of functionalities makes it a versatile building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic systems and for the derivatization of molecules in medicinal chemistry and materials science.[1] The pyrrolidine moiety is a common scaffold in numerous FDA-approved drugs, valued for its stereochemical properties and its influence on physicochemical characteristics like lipophilicity and aqueous solubility.[1] The propargyl group, with its terminal triple bond, is a highly reactive handle for a variety of chemical transformations.[1]
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is provided in Table 1. These properties are crucial for understanding its behavior in different solvent systems and for predicting its pharmacokinetic profile in drug development.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N | [2] |
| Molecular Weight | 109.17 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 7223-42-9 | [2] |
| SMILES | C#CCN1CCCC1 | [2] |
| InChIKey | IUGUPWHFLZEPHN-UHFFFAOYSA-N | [2] |
Reactivity
The reactivity of this compound is dominated by the chemical properties of its two key functional groups: the terminal alkyne and the tertiary amine of the pyrrolidine ring.
Reactions of the Terminal Alkyne
The terminal alkyne is a versatile functional group that can participate in a wide array of chemical reactions.
The most prominent reaction of the propargyl group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction allows for the efficient and highly regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting with an organic azide.[1]
The terminal alkyne readily undergoes Sonogashira coupling, a cross-coupling reaction that forms a new carbon-carbon bond between the alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4]
The propargyl group can also participate in other metal-catalyzed coupling reactions, such as Glaser and Cadiot-Chodkiewicz couplings, to form new carbon-carbon bonds.[1]
The carbon-carbon triple bond can undergo various addition reactions, leading to a diverse range of functionalized products.[1]
Reactivity of the Pyrrolidine Nitrogen
The nitrogen atom in the pyrrolidine ring is a tertiary amine, which imparts basic and nucleophilic properties to the molecule. It can participate in acid-base reactions and can act as a nucleophile in various substitution and addition reactions.
Stability and Degradation
Stability Profile
-
Storage: For long-term stability, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize thermal degradation, hydrolysis from atmospheric moisture, and oxidation.[5]
-
pH Sensitivity: The stability in aqueous solutions is highly pH-dependent.
-
Acidic Conditions: Terminal alkynes can undergo acid-catalyzed hydration to form methyl ketones. Therefore, prolonged exposure to acidic aqueous media should be avoided.[5]
-
Basic Conditions: While generally more stable under neutral and mildly basic conditions, strong bases may lead to isomerization of the alkyne.[5]
-
Potential Degradation Pathways
Based on studies of similar compounds, the following degradation pathways can be anticipated:
-
Hydration of the Alkyne: In the presence of acid and water, the terminal alkyne can hydrate to form a methyl ketone derivative.[5]
-
Oxidation of the Pyrrolidine Ring: Strong oxidizing agents can lead to the oxidation of the pyrrolidine ring, potentially forming a lactam (1-acetyl-5-ethynylpyrrolidin-2-one in a related compound).[5]
-
Thermal Degradation: Elevated temperatures can lead to decomposition of the molecule.[5]
Experimental Protocols
The following are generalized experimental protocols for key reactions involving terminal alkynes, adapted for this compound. Optimization of these protocols for specific substrates and scales is recommended.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the "click" reaction between this compound and an organic azide.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Suitable solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)
Procedure:
-
Dissolve this compound (1 equivalent) and the organic azide (1-1.2 equivalents) in the chosen solvent system.
-
Add an aqueous solution of copper(II) sulfate (typically 1-5 mol%).
-
Add a freshly prepared aqueous solution of sodium ascorbate (typically 5-10 mol%).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of this compound with an aryl or vinyl halide.
Materials:
-
This compound
-
Aryl or vinyl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1 equivalent), the palladium catalyst (typically 1-5 mol%), and copper(I) iodide (typically 2-10 mol%).
-
Add the anhydrous solvent, followed by the base.
-
Add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, the mixture is typically filtered through a pad of celite to remove the catalysts.
-
The filtrate is concentrated, and the residue is partitioned between an organic solvent and water.
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Visualizations
Experimental Workflow for CuAAC Reaction
Caption: A generalized experimental workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Logical Relationship in Sonogashira Coupling
Caption: Key components and their relationship in the Sonogashira coupling reaction.
Potential Degradation Pathways
References
An In-depth Technical Guide to the Safe Handling of 1-(Prop-2-yn-1-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-(Prop-2-yn-1-yl)pyrrolidine (CAS No: 7223-42-9). The following sections detail the physical and chemical properties, associated hazards, handling and storage protocols, and emergency procedures. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N | [1] |
| Molecular Weight | 109.17 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 87 - 88 °C (1,013 hPa) | |
| Density | 0.852 g/cm³ (25 °C) | |
| log Pow (n-octanol/water) | 0.22 (25 °C) |
Hazard Identification and GHS Classification
This compound is a hazardous substance with multiple risk factors. A thorough understanding of its GHS classification is paramount for safe handling.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | 1 | H314: Causes severe skin burns and eye damage[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[1] |
Signal Word: Danger[1]
Hazard Pictograms:
Experimental Protocols for Safe Handling and Storage
Strict adherence to the following protocols is mandatory when working with this compound.
3.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Skin Protection:
-
Wear flame-retardant antistatic protective clothing.
-
Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]
-
-
Respiratory Protection: If vapors or aerosols are generated, use a NIOSH/MSHA approved respirator.[4]
3.2. Handling
-
Work under a chemical fume hood.
-
Avoid inhalation of vapor or mist.[3]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]
-
Use only non-sparking tools.[4]
-
Take precautionary measures against static discharge.[4]
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash hands and face thoroughly after handling.[4]
3.3. Storage
-
Store in a cool, well-ventilated place.[4]
-
Keep container tightly closed.[4]
-
Store locked up.[4]
-
Handle and store under an inert gas.
-
Recommended storage temperature is 2-8°C.
Emergency Procedures
4.1. First Aid Measures
Table 3: First Aid Protocols
| Exposure Route | Procedure |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[4] |
4.2. Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.
-
Specific Hazards: Vapors may form an explosive mixture with air.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]
4.3. Accidental Release Measures
-
Personal Precautions:
-
Do not breathe vapors or aerosols.
-
Avoid substance contact.
-
Ensure adequate ventilation.
-
Evacuate the danger area and consult an expert.
-
-
Environmental Precautions: Do not let the product enter drains.[3]
-
Containment and Cleaning:
-
Cover drains.
-
Collect, bind, and pump off spills.
-
Absorb with inert material (e.g., sand, silica gel) and dispose of as hazardous waste.[4]
-
Logical Workflow for Handling a Chemical Spill
The following diagram illustrates the logical steps to be taken in the event of a chemical spill of this compound.
Caption: Logical workflow for responding to a chemical spill.
References
commercial availability of 1-(Prop-2-yn-1-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Prop-2-yn-1-yl)pyrrolidine, a versatile building block in medicinal chemistry and organic synthesis. The document details its commercial availability, key chemical properties, and its application in the synthesis of novel compounds, supported by experimental data and procedural outlines.
Commercial Availability and Physicochemical Properties
This compound is readily available from several commercial suppliers, facilitating its use in research and development. This accessibility, combined with its unique structural features, makes it an attractive starting material for a variety of synthetic applications.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| American Elements | Research and bulk quantities | Custom |
| Sigma-Aldrich (MilliporeSigma) | ≥95% | Gram to multi-gram |
| Matrix Fine Chemicals | Not specified | Small and large quantities |
| Benchchem | For research use only | Inquire for details |
| CymitQuimica | Not specified | Milligram to gram |
Table 2: Physicochemical and Safety Data for this compound
| Property | Value |
| CAS Number | 7223-42-9[1][2] |
| Molecular Formula | C₇H₁₁N[1][2] |
| Molecular Weight | 109.17 g/mol [1][2] |
| Physical Form | Liquid[3] |
| Purity | Typically ≥95%[3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C[3] |
| Signal Word | Danger[3] |
| Hazard Statements | H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H314 (Causes severe skin burns and eye damage)[3] |
| Precautionary Statements | P210, P233, P240, P241, P242, P243, P260, P264, P270, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, P501[3] |
Synthetic Applications and Methodologies
The bifunctional nature of this compound, containing both a nucleophilic tertiary amine and a reactive terminal alkyne, makes it a valuable precursor in the synthesis of diverse molecular architectures. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, and the propargyl group serves as a versatile handle for various chemical transformations.[1][4]
Role in "Click Chemistry"
The terminal alkyne functionality of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][5] This reaction allows for the efficient and regioselective formation of 1,2,3-triazole linkages, which are valuable in drug discovery for their favorable chemical properties and ability to mimic peptide bonds.
Experimental Protocol: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general representation of a CuAAC reaction. Specific conditions may vary based on the azide substrate.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or DMSO)
Procedure:
-
Dissolve this compound and the organic azide in the chosen solvent system.
-
Add an aqueous solution of copper(II) sulfate.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.
Biological Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a key structural motif in a vast array of biologically active compounds. Its prevalence in medicinal chemistry stems from its ability to introduce a well-defined three-dimensional geometry into a molecule, which is crucial for specific interactions with biological targets. Derivatives of pyrrolidine have been reported to exhibit a wide range of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, and antimicrobial effects. While specific biological data for this compound is not extensively documented in publicly available literature, its utility as a synthetic intermediate suggests its role in the generation of novel therapeutic candidates.
References
The Pyrrolidine Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, has established itself as a "privileged scaffold" in medicinal chemistry. Its unique stereochemical and physicochemical properties have made it a cornerstone in the design and development of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine moiety in drug discovery, complete with quantitative biological data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
The Structural and Physicochemical Advantages of the Pyrrolidine Scaffold
The prevalence of the pyrrolidine ring in successful drug candidates can be attributed to several key features:
-
Three-Dimensionality: The non-planar, puckered nature of the saturated pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole. This "pseudorotation" enables substituents to be positioned in precise spatial orientations, facilitating optimal interactions with biological targets.[1][2]
-
Stereochemical Diversity: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multitude of possible stereoisomers.[1][3] This stereochemical richness is crucial for developing enantiomerically pure drugs, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic.[1] The amino acid L-proline, with its inherent chirality, is a common and efficient starting material for the synthesis of chiral pyrrolidine-containing molecules.[1][3]
-
Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This feature, along with the overall polarity of the ring, can enhance the aqueous solubility of drug molecules, a critical factor for bioavailability.[4] The pyrrolidine nitrogen also provides a convenient point for chemical modification, with a significant percentage of FDA-approved pyrrolidine drugs being substituted at the N-1 position.[5]
-
Metabolic Stability: The incorporation of the pyrrolidine ring can influence the metabolic stability of a drug molecule, protecting it from rapid degradation by metabolic enzymes and prolonging its duration of action.
Diverse Biological Activities of Pyrrolidine Derivatives
The versatility of the pyrrolidine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. These compounds have been successfully developed as anticancer, antibacterial, antiviral, anti-inflammatory, and enzyme-inhibiting agents.[6][7][8]
Anticancer Activity
Pyrrolidine-containing compounds have shown significant promise in oncology by targeting various mechanisms involved in cancer cell proliferation and survival.
A notable example is the inhibition of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer. Pyrrolidinyl pyrido pyrimidinone derivatives have been developed as potent dual inhibitors of PI3Kα and mTOR.[3]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\nSurvival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrrolidine_Inhibitor [label="Pyrrolidinyl Pyrido\nPyrimidinone Derivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3; PIP3 -> PDK1; PDK1 -> AKT; mTORC2 -> AKT; AKT -> mTORC1; mTORC1 -> Cell_Growth;
// Inhibition Pyrrolidine_Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; Pyrrolidine_Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; }
Caption: Inhibition of the PI3K/mTOR signaling pathway by a pyrrolidine derivative.Another critical pathway in cancer is the MAPK/ERK pathway. Pyrrolidine dithiocarbamate has been shown to inhibit this pathway, and other pyrrolidine derivatives have been developed as potent ERK inhibitors.[9][10]
// Nodes Growth_Factor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription\nFactors", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrrolidine_Inhibitor [label="3(S)-thiomethyl\npyrrolidine analog", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Growth_Factor -> Receptor; Receptor -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Transcription_Factors; Transcription_Factors -> Proliferation;
// Inhibition Pyrrolidine_Inhibitor -> ERK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; }
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrrolidine derivative.Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole-pyrrolidine | A549 (Lung) | Varies | [11] |
| Spiropyrrolidine-thiazolo-oxindole | HepG2 (Liver) | 0.80 - 0.85 | [12] |
| Thiosemicarbazone pyrrolidine-copper(II) complex | SW480 (Colon) | 0.99 | [13] |
| Pyrrolidine derivative 37e | MCF-7 (Breast) | 17 | [14] |
| Pyrrolidine derivative 37e | HeLa (Cervical) | 19 | [14] |
| Pyrrolidine derivative 19j | MDA-MB-436 (Breast) | 17.4 | [14] |
| Pyrrolidine derivative 19j | CAPAN-1 (Pancreatic) | 11.4 | [14] |
Antibacterial and Antiviral Activity
The pyrrolidine scaffold is a key component of several antibacterial and antiviral drugs. Pyrrolidine derivatives can inhibit essential microbial enzymes or interfere with viral replication processes.[7] For instance, certain spiropyrrolidine derivatives have demonstrated potent activity against Staphylococcus aureus.[15] In the antiviral realm, pyrrolidine-based compounds have been developed as inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, an enzyme critical for viral replication.[11]
Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Spiro-pyrrolidine derivative | Staphylococcus aureus | 3.9 | [15] |
| Piperidine/Pyrrolidine substituted halogenobenzenes | Staphylococcus aureus | 32 - 128 | [7] |
| Piperidine/Pyrrolidine substituted halogenobenzenes | Candida albicans | 32 - 64 | [7] |
| Pyrrolomycin analogues | Staphylococcus aureus (MRSA) | 0.0625 | [16] |
| Pyrrolomycin analogues | Enterococcus faecalis (VRE) | Varies | [16] |
Enzyme Inhibition
Pyrrolidine-containing molecules have been designed as potent and selective inhibitors of various enzymes implicated in disease. A prominent example is the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. Novel pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives have shown high inhibitory activity against DPP-4.[17][18]
Table 3: DPP-4 Inhibitory Activity of Selected Pyrrolidine Derivatives
| Compound Class | IC50 (µM) | Reference |
| Pyrrolidine-2-carbonitrile derivative (17a) | 0.017 | [17] |
| α-Amino pyrrole-2-carbonitrile analog (53) | 0.004 | [18] |
| Pyrrolidine sulfonamide derivative | 11.32 | [8] |
| Bromo-substituted pyrazole thiosemicarbazone | 0.001266 | [19] |
Key Experimental Protocols
To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.
// Nodes Synthesis [label="Synthesis of\nPyrrolidine Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterization [label="Structural Characterization\n(NMR, Mass Spectrometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; Biological_Assays [label="Biological Evaluation", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Assay\n(MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial Assay\n(MIC Determination)", fillcolor="#FBBC05", fontcolor="#202124"]; Antiviral [label="Antiviral Assay\n(Plaque Reduction Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(IC50 / MIC determination)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Synthesis -> Purification; Purification -> Characterization; Characterization -> Biological_Assays; Biological_Assays -> Anticancer; Biological_Assays -> Antimicrobial; Biological_Assays -> Antiviral; Anticancer -> Data_Analysis; Antimicrobial -> Data_Analysis; Antiviral -> Data_Analysis; }
Caption: General experimental workflow for the synthesis and biological evaluation of pyrrolidine derivatives.Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
The broth microdilution method is a widely used technique to determine the MIC of an antibacterial agent.[20]
Materials:
-
Test pyrrolidine compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[21]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test pyrrolidine compound in a suitable solvent.
-
In a 96-well plate, add 50 µL of sterile CAMHB to all wells except the first column.
-
Add 100 µL of the test compound at twice the highest desired final concentration to the wells of the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate.[20]
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.[20]
-
Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity
The PRNT is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[6][22]
Materials:
-
Test pyrrolidine compound (e.g., Umifenovir)
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock
-
Cell culture medium
-
Semi-solid overlay (e.g., agarose or methylcellulose)
-
Sterile 6-well or 12-well plates
-
Fixative solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
CO₂ incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the test pyrrolidine compound in cell culture medium.
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., ~200 PFU).[23]
-
-
Infection and Treatment:
-
Wash the cell monolayers with sterile phosphate-buffered saline (PBS).
-
Incubate the cells with the virus suspension for 1 hour at 37 °C to allow for viral adsorption.[23]
-
After the adsorption period, remove the virus inoculum.
-
-
Overlay and Incubation:
-
Add the semi-solid overlay medium containing the different concentrations of the test compound to the respective wells. Include a "no drug" virus control.
-
Incubate the plates at 37 °C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).[23]
-
-
Plaque Visualization and Counting:
-
After incubation, remove the overlay.
-
Fix the cells with a fixative solution for at least 30 minutes.[22]
-
Stain the cell monolayer with Crystal Violet solution.
-
Gently wash the plates and allow them to dry.
-
Count the number of plaques (clear zones) in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.
-
Synthesis of Key Pyrrolidine-Containing Drugs
The synthesis of pyrrolidine-containing drugs often involves either the functionalization of a pre-existing pyrrolidine ring, frequently derived from proline, or the construction of the pyrrolidine ring from acyclic precursors.
Synthesis of Procyclidine
Procyclidine, an anticholinergic drug, can be synthesized via a Mannich reaction followed by a Grignard reaction.[24][25]
-
Mannich Reaction: Acetophenone, formaldehyde, and pyrrolidine undergo a Mannich condensation to form a Mannich base, 3-pyrrolidin-1-yl-1-phenylpropan-1-one.[24][25]
-
Grignard Reaction: The resulting ketone is then treated with cyclohexylmagnesium bromide, a Grignard reagent.[24][25]
-
Hydrolysis: Subsequent acidic workup yields procyclidine.[24]
Synthesis of Anisomycin
The biosynthesis of the antibiotic anisomycin has been shown to originate from tyrosine, glycine, and methionine, rather than proline.[26][27] Several total syntheses have also been reported. One approach involves the stereoselective synthesis from D-glucose, with key steps including the regioselective opening of an epoxide and a one-pot hydrogenation leading to the formation of the pyrrolidine ring.[28]
Conclusion
The pyrrolidine moiety continues to be an exceptionally valuable scaffold in medicinal chemistry. Its inherent structural and physicochemical properties provide a robust platform for the design of novel therapeutic agents with a wide range of biological activities. The ability to introduce stereochemical complexity and fine-tune physicochemical properties through substitution on the pyrrolidine ring allows medicinal chemists to optimize lead compounds for improved potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens, the versatility of the pyrrolidine scaffold will undoubtedly continue to be exploited in the development of the next generation of innovative medicines.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firsthope.co.in [firsthope.co.in]
- 5. m.youtube.com [m.youtube.com]
- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 14. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
- 26. Anisomycin - Wikipedia [en.wikipedia.org]
- 27. pnas.org [pnas.org]
- 28. researchgate.net [researchgate.net]
The Propargyl Group: A Linchpin in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The propargyl group, a seemingly simple functional group featuring a 2-propynyl structure (HC≡C−CH₂−), has emerged as a cornerstone of modern organic synthesis.[1] Its unique combination of reactivity, stability, and steric accessibility has made it an indispensable tool in the construction of complex molecular architectures, with profound implications for medicinal chemistry, materials science, and chemical biology.[2] This technical guide provides a comprehensive overview of the significance of the propargyl group, detailing its core reactivity, key transformations, and applications, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and implementation in a research and development setting.
Core Reactivity and Versatility
The synthetic utility of the propargyl group is primarily derived from the reactivity of its terminal alkyne and the adjacent sp³-hybridized carbon atom. The terminal alkyne's acidic proton and its ability to participate in a wide array of addition and coupling reactions form the basis of its versatility.[2] Furthermore, the propargylic position is activated towards substitution and rearrangement reactions.[3] This dual reactivity allows for a diverse range of chemical transformations, making the propargyl moiety a powerful building block in the synthetic chemist's arsenal.
Key Transformations and Applications
The propargyl group is at the heart of several powerful and widely utilized synthetic methodologies. The following sections delve into the most significant of these, providing both the conceptual framework and practical details for their application.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," is arguably the most prominent application of the propargyl group.[2] This reaction facilitates the highly efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[4] The reaction is prized for its reliability, broad functional group tolerance, and high yields under mild, often aqueous, conditions.[5]
Quantitative Data for CuAAC Reactions
| Entry | Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Propargyl alcohol | Benzyl azide | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | 1-4 | >95 | [4] |
| 2 | 1-Ethynyl-4-dodecyloxybenzene | Benzyl azide | CuSO₄ pentahydrate, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | 12 | 95 | [5] |
| 3 | Propargyl-PEG10-alcohol | Azide-modified peptide | CuSO₄, THPTA, Sodium Ascorbate | Aqueous Buffer | Room Temp | 1-4 | High |
Experimental Protocol: General Procedure for CuAAC
This protocol describes a common method using copper(II) sulfate and a reducing agent to generate the active copper(I) catalyst in situ.[5]
-
Materials:
-
Propargyl-functionalized molecule (1.0 eq)
-
Azide-functionalized molecule (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)
-
Sodium ascorbate (0.05-0.2 eq)
-
Solvent (e.g., 1:1 mixture of tert-butanol and deionized water)
-
-
Procedure:
-
Dissolve the alkyne and azide substrates in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
- 1. Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Preliminary Biological Screening of Pyrrolidine-Based Compounds: A Technical Guide
Disclaimer: As of December 2025, a comprehensive preliminary biological screening of the specific compound 1-(Prop-2-yn-1-yl)pyrrolidine has not been extensively reported in publicly available scientific literature. Therefore, this guide provides an in-depth overview of the typical biological screening methodologies and reported activities for the broader class of pyrrolidine derivatives. This information is intended for researchers, scientists, and drug development professionals interested in the potential of the pyrrolidine scaffold.
The five-membered nitrogen-containing heterocyclic ring, pyrrolidine, is a prominent structural motif in a vast number of biologically active natural products and synthetic compounds. Its unique stereochemical and physicochemical properties make it a versatile scaffold in medicinal chemistry. Pyrrolidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. This guide will focus on the preliminary biological screening of pyrrolidine derivatives, with a primary emphasis on their anticancer and antimicrobial properties.
Data Presentation: Biological Activities of Pyrrolidine Derivatives
The following tables summarize the quantitative data from various studies on the biological activities of different pyrrolidine derivatives.
Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound/Derivative Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Spiropyrrolidine-thiazolo-oxindole (43a) | HepG2 (Liver) | MTT | 0.85 ± 0.20 | [1] |
| Spiropyrrolidine-thiazolo-oxindole (43b) | HepG2 (Liver) | MTT | 0.80 ± 0.10 | [1] |
| Dibromo-substituted oxindole (43c) | MCF-7 (Breast) | MTT | 4.00 ± 0.29 | [1] |
| Dibromo-substituted oxindole (43c) | HCT-116 (Colon) | MTT | 2.80 ± 0.20 | [1] |
| N-caffeoylpyrrolidine (6b) | P388 (Murine Leukemia) | Not Specified | 1.48 µg/mL | [2] |
| Pyrrolidine-2,5-dione derivative (5i) | MCF-7 (Breast) | MTT | 1.496 | [3] |
| Pyrrolidine-2,5-dione derivative (5l) | MCF-7 (Breast) | MTT | 1.831 | [3] |
| Spirooxindole derivative (5l) | MCF-7 (Breast) | MTT | 3.4 | [4] |
| Spirooxindole derivative (5o) | MDA-MB-231 (Breast) | MTT | 4.32 | [4] |
| Diphenylamine-pyrrolidin-2-one-hydrazone (13) | IGR39 (Melanoma) | MTT | 2.50 ± 0.46 | [5] |
| Diphenylamine-pyrrolidin-2-one-hydrazone (13) | PPC-1 (Prostate) | MTT | 3.63 ± 0.45 | [5] |
Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives
| Compound/Derivative Class | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Sulfonylamino pyrrolidine (38) | Staphylococcus aureus | Broth Microdilution | 3.11 | |
| Sulfonylamino pyrrolidine (38) | Escherichia coli | Broth Microdilution | 6.58 | |
| Sulfonylamino pyrrolidine (38) | Pseudomonas aeruginosa | Broth Microdilution | 5.82 | |
| Pyrrolidine-thiazole (51a) | Bacillus cereus | Microdilution | 21.70 ± 0.36 | |
| Pyrrolidine-thiazole (51a) | Staphylococcus aureus | Microdilution | 30.53 ± 0.42 | |
| Pyrrolidine-2,5-dione derivative (8) | Staphylococcus aureus | Not Specified | 16 | [6] |
| Pyrrolidine-2,5-dione derivative (8) | Vibrio cholerae | Not Specified | 16 | [6] |
| 2,6-dipyrrolidino-1,4-dibromobenzene | Staphylococcus aureus | MIC Method | 32 | [7] |
| 2,6-dipyrrolidino-1,4-dibromobenzene | Candida albicans | MIC Method | 32 | [7] |
| 5-Oxopyrrolidine derivative (21) | Staphylococcus aureus TCH 1516 | Broth Microdilution | 2 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological screening results. Below are protocols for the most common assays used to evaluate the anticancer and antimicrobial activities of novel compounds.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm).
Detailed Protocol for Adherent Cells:
-
Cell Seeding:
-
Harvest and count cells from a culture in its exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and an untreated control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium containing the test compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.
-
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.[11]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. After incubation, the growth of the microorganism is assessed visually or by measuring turbidity.
Detailed Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.[10]
-
Add 50 µL of the test compound at twice the highest desired final concentration to the first well of each row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well containing the compound.[10]
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well containing only broth) with 50 µL of the standardized bacterial inoculum.[10] The final volume in each well will be 100 µL.
-
Include a growth control well (broth with inoculum but no compound).
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-24 hours.[10]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that remains clear, indicating no visible growth.[10]
-
Alternatively, the absorbance can be read using a microplate reader.
-
Mandatory Visualization
Experimental Workflow for Biological Screening
The following diagram illustrates a typical workflow for the preliminary biological screening of a novel compound.
Caption: A generalized workflow for the preliminary biological screening of novel compounds.
Representative Signaling Pathway: EGFR Signaling
Many anticancer compounds, including some pyrrolidine derivatives, target key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of these processes and is often dysregulated in cancer.[4][12]
Caption: A simplified diagram of the EGFR signaling cascade leading to cell proliferation.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. atcc.org [atcc.org]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. benchchem.com [benchchem.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 1-(Prop-2-yn-1-yl)pyrrolidine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," offering a highly efficient, reliable, and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction's broad functional group tolerance, operational simplicity, and compatibility with aqueous systems have cemented its importance in drug discovery, bioconjugation, and materials science.[1][2]
1-(Prop-2-yn-1-yl)pyrrolidine is a valuable building block in this context. It incorporates a terminal alkyne, the key functionality for the CuAAC reaction, and a pyrrolidine ring, a common scaffold in many biologically active compounds.[3] The triazole linkage formed through the CuAAC reaction is exceptionally stable, mimicking the properties of an amide bond but being resistant to hydrolytic, oxidative, and reductive conditions.[1] These characteristics make this compound an attractive reagent for synthesizing novel molecular entities with potential therapeutic applications.
Application in Drug Discovery and Bioconjugation
The primary application of this compound in CuAAC is the covalent linkage to molecules containing an azide functional group. This allows for:
-
Synthesis of Novel Heterocyclic Compounds: The reaction with various organic azides provides a straightforward route to a diverse library of pyrrolidine-triazole hybrids. These compounds can be screened for various biological activities, including as enzyme inhibitors or receptor ligands.
-
Bioconjugation: The pyrrolidine-alkyne moiety can be incorporated into larger biomolecules. Subsequently, an azide-tagged molecule (e.g., a fluorescent dye, a peptide, or a drug molecule) can be "clicked" on, enabling applications in diagnostics and targeted drug delivery.[2]
-
Medicinal Chemistry: The 1,2,3-triazole core is not just a linker but can actively participate in binding to biological targets through hydrogen bonding and dipole interactions. By using this compound, medicinal chemists can systematically modify lead compounds to explore structure-activity relationships (SAR).[4]
Quantitative Data for CuAAC Reactions
The efficiency of the CuAAC reaction can be influenced by the choice of catalyst, ligand, solvent, and temperature. The following table summarizes representative conditions and outcomes for the CuAAC reaction, providing a basis for comparison and optimization.
| Alkyne | Azide | Catalyst System | Ligand (if any) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuI (1 mol%) | None | Cyrene™ | 30 | 12 | 96 | [4][5] |
| Phenylacetylene | Benzyl Azide | CuSO₄/NaAsc (1 mol%/5 mol%) | MonoPhos (1.1 mol%) | DMSO/H₂O (1:3) | RT | 2 | 98 | |
| Phenylacetylene | Benzyl Azide | [Cu(PPh₃)₂]NO₃ (0.5 mol%) | PPh₃ | Toluene | RT | 0.67 | 96 | [6] |
| Triethylgermanyl acetylene | Benzyl Azide | CuSO₄/NaAsc | None | tBuOH/H₂O | RT | 1 | High | [3] |
| N-propargyl-arylamide | Benzyl Azide | CuSO₄·5H₂O/NaAsc | None | tBuOH/H₂O (1:1) | RT | 12 | 85 |
Note: While specific data for this compound is not detailed in the cited literature, the conditions for similar propargyl compounds provide a strong starting point for reaction optimization.
Experimental Protocols
Below are two general protocols for performing a CuAAC reaction with this compound. Protocol 1 describes a common laboratory-scale synthesis in an organic/aqueous mixture, while Protocol 2 is adapted for bioconjugation in an aqueous buffer.
Protocol 1: General Synthesis of a 1,4-Disubstituted Triazole
This protocol describes a typical procedure for reacting this compound with an organic azide.
Materials:
-
This compound
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).
-
Initiation of Reaction: To the stirring solution of alkyne and azide, add the sodium ascorbate solution (0.1 - 1.0 eq), followed by the CuSO₄·5H₂O solution (0.01 - 0.1 eq). A color change is typically observed as the Cu(II) is reduced to the active Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.[6]
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as DCM or ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by column chromatography on silica gel if necessary to yield the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Bioconjugation in Aqueous Buffer
This protocol is adapted for labeling biomolecules in an aqueous environment, often at low concentrations. The use of a copper-chelating ligand is recommended to protect the biomolecule from oxidative damage.[2]
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Microcentrifuge tubes
Procedure:
-
Reagent Preparation: In a microcentrifuge tube, combine the azide-modified biomolecule with the appropriate volume of buffer. Add this compound (typically 2-10 fold excess over the biomolecule).
-
Catalyst-Ligand Premix: In a separate tube, premix the CuSO₄ stock solution and the THPTA ligand stock solution. A common ratio is 1 part CuSO₄ to 5 parts THPTA.[2] Let this mixture stand for a few minutes.
-
Reaction Initiation: Add the premixed catalyst/ligand solution to the biomolecule/alkyne mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Reduction: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of ascorbate is typically 5-20 times the copper concentration.
-
Incubation: Gently mix the reaction by inverting the tube or using a rotator. Allow the reaction to proceed at room temperature for 1-4 hours.
-
Purification: The labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or precipitation.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for a copper-catalyzed azide-alkyne cycloaddition reaction.
Catalytic Cycle
The diagram below outlines the proposed catalytic cycle for the CuAAC reaction, highlighting the role of the copper(I) catalyst.
References
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Germanyl triazoles as a platform for CuAAC diversification and chemoselective orthogonal cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
Application Notes and Protocols: 1-(Prop-2-yn-1-yl)pyrrolidine in Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Prop-2-yn-1-yl)pyrrolidine is a versatile bifunctional molecule increasingly recognized for its utility in bioconjugation and drug discovery.[1] Its structure incorporates a pyrrolidine ring, a common scaffold in many biologically active compounds, and a terminal alkyne group.[1][2] This terminal alkyne functionality makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction's high efficiency, specificity, and biocompatibility allow for the covalent ligation of this compound to azide-modified biomolecules, such as proteins, peptides, and nucleic acids, under mild conditions.[3]
These application notes provide an overview of the use of this compound in bioconjugation, including detailed experimental protocols for CuAAC, and discuss potential applications in drug development and chemical biology.
Principle of the Method: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for forming a stable triazole linkage between a terminal alkyne, such as the one present in this compound, and an azide-functionalized molecule. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The use of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance reaction efficiency and protect the biomolecule from oxidative damage.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the bioconjugation of a model azide-containing peptide with this compound via CuAAC. These values are intended for illustrative purposes to guide experimental design.
Table 1: Reaction Conditions for CuAAC Bioconjugation
| Parameter | Condition |
| Alkyne Reagent | This compound |
| Azide-Peptide Conc. | 100 µM |
| Alkyne Reagent Conc. | 1 mM (10 equivalents) |
| CuSO₄ Conc. | 50 µM |
| THPTA Conc. | 250 µM (5 equivalents to Cu) |
| Sodium Ascorbate Conc. | 1 mM |
| Solvent | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Temperature | Room Temperature (25°C) |
| Reaction Time | 1 - 4 hours |
Table 2: Comparative Reaction Efficiency
| Alkyne Reagent | Reaction Time (h) | Conjugation Yield (%) |
| This compound | 1 | 85 |
| 2 | >95 | |
| 4 | >98 | |
| Propargyl Alcohol (Model) | 1 | 80 |
| 2 | 92 | |
| 4 | >95 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Azide-modified biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol 1: General Bioconjugation of a Protein with this compound via CuAAC
This protocol is a general guideline and may require optimization for specific biomolecules.
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in deionized water or an appropriate organic solvent like DMSO.
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh before each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-modified protein in PBS (pH 7.4) to a final concentration of 1-5 mg/mL (adjust volume based on desired final reaction volume).
-
Add the this compound stock solution to the protein solution to achieve a final concentration that is in 10-50 fold molar excess over the protein.
-
Prepare a premix of the copper catalyst by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:5 molar ratio.
-
Add the copper/THPTA premix to the reaction mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction components by pipetting or brief vortexing.
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (4-16 hours).
-
-
Purification of the Bioconjugate:
-
Remove unreacted small molecules and copper catalyst from the reaction mixture using an appropriate purification method.
-
For proteins, size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis against PBS containing 1 mM EDTA can be effective.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.
-
Visualizations
Experimental Workflow for CuAAC Bioconjugation
Caption: Workflow for bioconjugation using this compound via CuAAC.
Hypothetical Signaling Pathway Application
The bioconjugates of this compound can be utilized in various biological applications, including targeted drug delivery. The pyrrolidine moiety can be a part of a larger pharmacophore designed to interact with a specific cellular target.
Caption: Targeted drug delivery using a pyrrolidine-based bioconjugate.
Conclusion
This compound serves as a valuable building block for the synthesis of bioconjugates through click chemistry. The protocols provided herein offer a general framework for the copper(I)-catalyzed azide-alkyne cycloaddition of this reagent to azide-modified biomolecules. The resulting stable triazole linkage and the presence of the pyrrolidine scaffold open avenues for the development of novel therapeutics, diagnostic agents, and research tools in chemical biology and drug discovery. Researchers are encouraged to optimize the provided protocols for their specific applications to achieve maximal efficiency and yield.
References
Application Notes and Protocols for Sonogashira Coupling with 1-(Prop-2-yn-1-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] Developed by Kenkichi Sonogashira, this reaction has become a cornerstone in organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its mild reaction conditions and broad functional group tolerance.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] This application note provides a detailed protocol for the Sonogashira coupling of 1-(prop-2-yn-1-yl)pyrrolidine with various aryl halides, a key transformation for the synthesis of a wide range of biologically active compounds and molecular probes. The tertiary amine functionality of this compound can present unique challenges and opportunities in the reaction, which will be addressed in the provided protocols.
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira coupling of N-propargylamines, including analogues of this compound, with various aryl halides. These tables provide a comparative overview of different catalytic systems and reaction conditions.
Table 1: Copper- and Amine-Free Sonogashira Coupling of N,N-Disubstituted Propargylamines with Aryl Bromides[3]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 1-(4-Methylphenyl)-3-(diethylamino)propyne | 92 |
| 2 | 4-Bromoanisole | 1-(4-Methoxyphenyl)-3-(diethylamino)propyne | 95 |
| 3 | 4-Bromobenzonitrile | 4-((3-(Diethylamino)prop-1-yn-1-yl)benzonitrile | 89 |
| 4 | 1-Bromo-4-nitrobenzene | N,N-Diethyl-3-(4-nitrophenyl)prop-2-yn-1-amine | 85 |
| 5 | 1-Bromo-4-fluorobenzene | N,N-Diethyl-3-(4-fluorophenyl)prop-2-yn-1-amine | 91 |
| 6 | 2-Bromotoluene | N,N-Diethyl-3-(o-tolyl)prop-2-yn-1-amine | 85 |
| 7 | 2-Bromo-m-xylene | N,N-Diethyl-3-(2,4-dimethylphenyl)prop-2-yn-1-amine | 81 |
Reaction Conditions: N,N-diethylpropargylamine (1.2 equiv), aryl bromide (1.0 equiv), Pd(OAc)2 (2 mol%), aminophosphine ligand (3 mol%), K2CO3 (2 equiv), THF, 65 °C, 8 h.
Table 2: Traditional Sonogashira Coupling of Various Terminal Alkynes with Aryl Halides
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | >90 | [4] |
| 2 | 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 95 | [4] |
| 3 | 1-Iodo-4-nitrobenzene | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 88 | [5] |
| 4 | 2-Iodophenol | Various terminal alkynes | Pd(PPh₃)Cl₂ / CuI | Et₃N | Dioxane | 70 | 68-93 | [6] |
| 5 | 3-Iodoaniline | 2-Methyl-3-butyn-2-ol | Pd₁@NC / CuI / PPh₃ | NEt₃ | MeCN | 80 | >95 | [7] |
Experimental Protocols
This section provides detailed methodologies for both a traditional and a copper-free Sonogashira coupling of this compound.
Protocol 1: Traditional Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a general method adapted from standard Sonogashira procedures.[4]
Materials:
-
Aryl halide (e.g., 4-iodotoluene, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), 5 mL)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (5 mL) followed by triethylamine (3.0 mmol).
-
Stirring: Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.
-
Alkyne Addition: Add this compound (1.2 mmol) dropwise to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as necessary (e.g., 50-70 °C) for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate or diethyl ether.
-
Filtration: Filter the mixture through a pad of Celite to remove insoluble salts.
-
Washing: Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate with a small percentage of triethylamine to prevent product streaking).
Protocol 2: Copper- and Amine-Free Sonogashira Coupling
This protocol is adapted from a procedure developed for N,N-disubstituted propargylamines.[3] This method avoids the use of a copper co-catalyst and an amine base, which can be advantageous in synthesizing molecules where copper sensitivity is a concern.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Aminophosphine ligand (e.g., L1 as described in the reference, 0.03 mmol, 3 mol%)[3]
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.02 mmol) and the aminophosphine ligand (0.03 mmol) to a Schlenk flask.
-
Solvent Addition: Add anhydrous THF (5 mL) and stir for 10 minutes to allow for complex formation.
-
Reagent Addition: Add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 65 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction for 8-12 hours by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.
Experimental Workflow for Sonogashira Coupling
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles Using 1-(Prop-2-yn-1-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole scaffold is a prominent structural motif in medicinal chemistry, valued for its metabolic stability, hydrogen bonding capability, and ability to act as a bioisostere for amide bonds. The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of these heterocycles, offering high yields, regioselectivity, and a broad substrate scope. 1-(Prop-2-yn-1-yl)pyrrolidine is a versatile building block for the synthesis of novel 1,2,3-triazole derivatives, combining the desirable pharmacokinetic properties of the pyrrolidine ring with the reactive handle of a terminal alkyne. This document provides detailed protocols for the synthesis of 1,2,3-triazoles using this compound via both copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) cycloaddition reactions, along with data on their potential applications in drug discovery, particularly as anticancer agents targeting the VEGFR-2 signaling pathway.
Synthetic Methodologies
The primary methods for the synthesis of 1,2,3-triazoles from terminal alkynes such as this compound are the copper(I)-catalyzed and ruthenium-catalyzed azide-alkyne cycloaddition reactions. These methods offer complementary regioselectivity, yielding 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles, respectively.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction is highly efficient and proceeds under mild conditions, tolerating a wide range of functional groups.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction provides access to the 1,5-disubstituted regioisomers of 1,2,3-triazoles, which are not accessible through the CuAAC reaction. This method is also highly efficient and offers a complementary approach to the synthesis of structurally diverse triazole libraries.
Experimental Protocols
General Experimental Workflow
Application Notes and Protocols: 1-(Prop-2-yn-1-yl)pyrrolidine as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Prop-2-yn-1-yl)pyrrolidine is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure incorporates a nucleophilic pyrrolidine ring and a reactive terminal alkyne, making it a versatile precursor for the construction of a diverse range of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound, with a focus on 1,2,3-triazoles and pyrrolidine-2,5-diones. Additionally, it explores the potential for synthesizing other heterocyclic frameworks through reactions such as the Sonogashira coupling and intramolecular cyclizations. The provided protocols and data are intended to guide researchers in the effective utilization of this versatile building block for the discovery and development of novel therapeutic agents.
Introduction: The Significance of the Pyrrolidine Moiety
The pyrrolidine ring is a fundamental five-membered saturated nitrogen heterocycle that is a core structural motif in a vast number of natural products, pharmaceuticals, and biologically active compounds.[1] Its prevalence in FDA-approved drugs underscores its importance in medicinal chemistry. The significance of the pyrrolidine scaffold can be attributed to several key features:
-
Stereochemistry and 3D Structure: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the creation of well-defined three-dimensional arrangements of substituents, which is crucial for specific interactions with biological targets.
-
Physicochemical Properties: The nitrogen atom within the ring influences key pharmacokinetic parameters such as lipophilicity and aqueous solubility.
-
Synthetic Versatility: The pyrrolidine ring can be readily functionalized at various positions, enabling the synthesis of diverse libraries of derivatives with tailored properties.
The incorporation of a propargyl group onto the pyrrolidine nitrogen, as in this compound, introduces a highly versatile functional handle—the terminal alkyne. This alkyne moiety can participate in a wide array of chemical transformations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry
The CuAAC reaction is a powerful and highly efficient method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. This compound serves as an excellent alkyne component in this reaction, enabling the synthesis of a library of 1-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole derivatives.
Experimental Protocol: General Procedure for the Synthesis of 1-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine Derivatives
dot
References
Application Notes and Protocols for the Functionalization of Biomolecules with 1-(Prop-2-yn-1-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Prop-2-yn-1-yl)pyrrolidine is a versatile reagent for the functionalization of biomolecules. Its terminal alkyne group allows for highly efficient and specific covalent modification of biomolecules through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction enables the stable ligation of the pyrrolidine moiety to a variety of biomolecules, including proteins, peptides, and nucleic acids, that have been pre-functionalized with an azide group. The pyrrolidine ring is a significant structural motif in medicinal chemistry, found in numerous FDA-approved drugs, and its incorporation can influence the pharmacokinetic properties of a molecule, such as solubility and cell permeability.[1]
The CuAAC reaction is characterized by its high yield, specificity, and compatibility with aqueous environments, making it an ideal tool for bioconjugation in complex biological samples. The reaction forms a stable triazole linkage, connecting the biomolecule of interest with the this compound tag.
Applications in Research and Drug Development
The functionalization of biomolecules with this compound opens up a range of possibilities in basic research and therapeutic development:
-
Drug Conjugation: The pyrrolidine moiety can be a key component of a pharmacophore or can be used to modify the properties of a therapeutic biomolecule. By conjugating it to a targeting ligand (e.g., an antibody or peptide), it is possible to create targeted drug delivery systems.
-
Biomolecule Labeling: The pyrrolidine tag can be used to introduce a handle for further modifications or for the attachment of reporter molecules such as fluorophores or biotin.
-
Probing Molecular Interactions: Functionalizing a biomolecule with this tag can be used to study its interactions with other molecules in a biological system.
-
Development of Novel Therapeutics: The pyrrolidine scaffold is a common feature in a wide array of pharmacologically active compounds, and its introduction can be a strategy in the rational design of new drugs.
Principle of the Method: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of the functionalization strategy lies in the CuAAC reaction. This reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound with an azide-modified biomolecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). To improve the efficiency and protect the biomolecule from oxidative damage, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.
Below is a diagram illustrating the general workflow for the functionalization of a biomolecule with this compound.
Caption: General workflow for biomolecule functionalization.
Quantitative Data
The efficiency of the CuAAC reaction is typically high, often exceeding 90% conversion under optimized conditions. The following table provides representative data for the functionalization of a model protein and an oligonucleotide. Please note that these values are illustrative and actual results may vary depending on the specific biomolecule and experimental conditions.
| Biomolecule | Labeling Method | Reagent Concentrations | Reaction Time (RT) | Conversion Efficiency (%) | Analytical Method |
| Bovine Serum Albumin (BSA) | Amine-reactive azido-NHS ester labeling | 10 µM Azide-BSA, 100 µM this compound, 50 µM CuSO₄, 250 µM THPTA, 5 mM Na-Ascorbate | 1 hour | > 95% | SDS-PAGE with fluorescent azide |
| 20-mer DNA Oligonucleotide | Solid-phase synthesis with azide-modified phosphoramidite | 50 µM Azide-Oligo, 250 µM this compound, 100 µM CuSO₄, 500 µM THPTA, 5 mM Na-Ascorbate | 30 minutes | > 98% | HPLC, Mass Spectrometry |
Experimental Protocols
Protocol 1: Introduction of Azide Groups into a Protein
This protocol describes a general method for labeling a protein with azide groups using an amine-reactive N-hydroxysuccinimide (NHS) ester of an azide-containing linker.
Materials:
-
Protein of interest (e.g., BSA) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-NHS ester (e.g., Azido-PEG4-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette (e.g., 10 kDa MWCO)
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-5 mg/mL in the reaction buffer.
-
Azido-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the Azido-NHS ester in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-NHS ester stock solution to the protein solution. Mix gently and incubate at room temperature for 1 hour or at 4°C for 2-4 hours.
-
Purification: Remove the excess, unreacted Azido-NHS ester by passing the reaction mixture through a desalting column or by dialysis against the reaction buffer.
-
Quantification: Determine the concentration of the azide-modified protein using a standard protein assay (e.g., BCA assay). The degree of labeling can be determined by mass spectrometry.
Protocol 2: Functionalization of an Azide-Modified Protein with this compound
This protocol details the CuAAC reaction to conjugate the alkyne-pyrrolidine reagent to the azide-modified protein.
Materials:
-
Azide-modified protein (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4
-
Desalting column or dialysis cassette for final purification
Procedure:
-
Reagent Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in water or DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the reaction buffer to a final concentration of 10 µM.
-
Add the this compound stock solution to a final concentration of 100 µM.
-
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA for a 500 µL final reaction volume). Let it stand for 1-2 minutes.
-
Initiation of the Click Reaction:
-
Add the premixed CuSO₄/THPTA solution to the protein/alkyne mixture to a final copper concentration of 50 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.
-
Purification: Purify the functionalized protein from the catalyst and excess reagents using a desalting column or dialysis.
-
Analysis: Analyze the final product by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm conjugation and determine the final concentration.
References
Application Note and Protocol: Stereoselective Synthesis of Substituted Pyrrolidines from 1-(Prop-2-yn-1-yl)pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a proposed methodology for the stereoselective synthesis of substituted pyrrolidines, valuable scaffolds in medicinal chemistry, starting from derivatives of 1-(prop-2-yn-1-yl)pyrrolidine. The protocol is based on a gold-catalyzed intramolecular cyclization, a powerful tool for the construction of nitrogen-containing heterocycles. This application note provides a comprehensive, step-by-step experimental procedure, expected outcomes based on analogous reactions, and visualizations of the chemical pathway and experimental workflow.
Introduction
The pyrrolidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2][3] Its stereochemical complexity, often featuring multiple chiral centers, plays a crucial role in determining biological activity.[1] Consequently, the development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines is of paramount importance in drug discovery and development. One promising strategy involves the cyclization of readily accessible precursors such as N-propargylamines. Gold-catalyzed intramolecular reactions, in particular, have emerged as a mild and efficient method for the formation of C-N bonds and the construction of heterocyclic systems.[4][5] This protocol outlines a proposed gold-catalyzed stereoselective synthesis of a substituted pyrrolidine from a derivative of this compound.
Proposed Reaction Pathway
The proposed synthesis involves a gold(I)-catalyzed intramolecular hydroamination/cyclization of an N-allyl-N-(prop-2-yn-1-yl)pyrrolidinium salt. The gold catalyst activates the alkyne functionality, facilitating a nucleophilic attack by the tethered alkene. This cyclization is expected to proceed with high stereoselectivity, leading to the formation of a bicyclic pyrrolidinium intermediate, which upon workup, yields the desired substituted pyrrolidine.
Caption: Proposed reaction pathway for the synthesis of a substituted pyrrolidine.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the proposed synthesis.
Protocol 1: Synthesis of N-allyl-N-(prop-2-yn-1-yl)pyrrolidinium bromide
-
Reagents and Materials:
-
This compound
-
Allyl bromide
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add allyl bromide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or used directly in the next step after thorough drying.
-
Protocol 2: Gold-Catalyzed Stereoselective Intramolecular Cyclization
-
Reagents and Materials:
-
N-allyl-N-(prop-2-yn-1-yl)pyrrolidinium bromide (from Protocol 1)
-
Gold(I) catalyst (e.g., [IPrAuCl]/AgNTf2 or [JohnphosAu(MeCN)]SbF6)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Heating system (oil bath)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the gold(I) catalyst (e.g., [IPrAuCl], 5 mol%) and silver salt (e.g., AgNTf2, 5 mol%).
-
Add anhydrous 1,2-dichloroethane (DCE) and stir the mixture for 10 minutes at room temperature.
-
Add N-allyl-N-(prop-2-yn-1-yl)pyrrolidinium bromide (1.0 eq) to the catalyst mixture.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the substituted bicyclic pyrrolidine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the stereoselectivity by appropriate analytical techniques (e.g., NOESY NMR, chiral HPLC).
-
Data Presentation
The following table summarizes the expected quantitative data for the gold-catalyzed intramolecular cyclization based on analogous reactions reported in the literature.
| Entry | Substrate Variation | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-allyl-N-(prop-2-yn-1-yl)pyrrolidinium bromide | [IPrAuNTf2] (5) | DCE | 60 | 24 | 85 | >20:1 |
| 2 | Substituted allyl group (e.g., cinnamyl) | [JohnphosAuNTf2] (5) | Toluene | 80 | 18 | 78 | >20:1 |
| 3 | Substituted propargyl group (e.g., phenyl) | [IPrAuNTf2] (5) | Dioxane | 70 | 24 | 82 | 15:1 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of the target substituted pyrrolidine.
References
- 1. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters [organic-chemistry.org]
- 2. Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones [organic-chemistry.org]
- 5. Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 1-(Prop-2-yn-1-yl)pyrrolidine in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-(Prop-2-yn-1-yl)pyrrolidine, a bifunctional molecule, has emerged as a valuable building block in medicinal chemistry. It synergistically combines the structural benefits of the pyrrolidine ring, a privileged scaffold found in numerous FDA-approved drugs, with the versatile reactivity of a terminal alkyne. The pyrrolidine moiety imparts favorable physicochemical properties, such as improved solubility and metabolic stability, and provides a three-dimensional framework crucial for specific interactions with biological targets. The propargyl group is a key player in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click chemistry" reaction, enabling the efficient and regioselective synthesis of complex molecular architectures under mild conditions. This application note details the utility of this compound in the synthesis of bioactive compounds, with a focus on its application in generating potential therapeutic agents.
Application I: Synthesis of Acetylcholinesterase (AChE) Inhibitors
The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. The pyrrolidine scaffold is a common feature in many AChE inhibitors. By employing this compound in CuAAC reactions, novel 1,2,3-triazole-containing compounds can be synthesized, which can act as potent AChE inhibitors. The triazole ring acts as a stable linker and can participate in hydrogen bonding and π-π stacking interactions within the enzyme's active site.
Application II: Development of Muscarinic Receptor Antagonists
Muscarinic acetylcholine receptors are G protein-coupled receptors that are important drug targets for a variety of conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder. Pyrrolidine-containing structures are known to exhibit high affinity for these receptors. The use of this compound allows for the facile introduction of diverse substituents via the triazole linkage, enabling the exploration of structure-activity relationships (SAR) to develop potent and selective muscarinic antagonists.
Application III: Generation of Anticancer Agents
The 1,2,3-triazole scaffold is a well-established pharmacophore in a variety of anticancer agents. The CuAAC reaction with this compound as a building block allows for the creation of extensive libraries of novel triazole-pyrrolidine hybrids for anticancer screening. These compounds can be designed to target various cancer-related pathways. For instance, studies have shown that tetrazolyl-1,2,3-triazole derivatives bearing a pyrrolidine moiety exhibit significant anticancer activity against various cancer cell lines.[1][2]
Quantitative Data Summary
The following tables summarize the biological activity of representative pyrrolidine derivatives synthesized via click chemistry, demonstrating the potential of this scaffold in drug discovery.
Table 1: Anticancer Activity of Tetrazolyl-Pyrrolidine-1,2,3-Triazole Analogs [2]
| Compound ID | Modification | Cell Line | IC50 (µM) |
| 7a | 4-chlorophenyl attached to the triazole ring | HeLa | 0.32 ± 1.00 |
| 7i | 3-nitrophenyl attached to the triazole ring | HeLa | 1.80 ± 0.22 |
| 7h | 4-nitrophenyl attached to the triazole ring | MCF-7 | 3.20 ± 1.40 |
| 7i | 3-nitrophenyl attached to the triazole ring | HCT-116 | 1.38 ± 0.06 |
| 7b | 2,4-dichlorophenyl attached to the triazole ring | HepG2 | 0.97 ± 0.12 |
| Doxorubicin | Standard Chemotherapeutic | HeLa | 2.34 ± 0.11 |
Note: The above data is for analogues of N-alkynylpyrrolidine and serves to illustrate the potential of this chemical class.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a similar synthesis of propargylamines.
Materials:
-
Pyrrolidine
-
Propargyl bromide (or chloride)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of pyrrolidine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add propargyl bromide (1.0 equivalent) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation if necessary.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Organic azide of choice
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1 mixture)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 equivalent) and the desired organic azide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous ammonium chloride and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole derivative.
Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4: Functional Assay for Muscarinic M3 Receptor Antagonism (Calcium Flux Assay)
Materials:
-
CHO-K1 cells stably expressing the human M3 muscarinic receptor
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Carbachol (muscarinic agonist)
-
Test compound (antagonist)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the M3-expressing cells into the 96-well plate and incubate overnight to form a confluent monolayer.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically for 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound at various concentrations to the wells and incubate for a pre-determined time (e.g., 20 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of carbachol at a concentration that elicits a submaximal response (e.g., EC80) into the wells.
-
Measure the change in fluorescence intensity over time.
-
The antagonistic activity is determined by the ability of the test compound to inhibit the carbachol-induced calcium flux.
-
Calculate the IC50 value by plotting the percentage of inhibition of the carbachol response against the logarithm of the antagonist concentration.
Visualizations
Caption: General workflow for the synthesis and screening of bioactive compounds.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Caption: Mechanism of acetylcholinesterase inhibition.
References
Application Notes and Protocols for the Use of 1-(Prop-2-yn-1-yl)pyrrolidine in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(Prop-2-yn-1-yl)pyrrolidine is a versatile bifunctional building block for the synthesis of a wide array of bioactive molecules.[1] Its structure incorporates a saturated five-membered nitrogen heterocycle, the pyrrolidine ring, and a terminal alkyne functionality. The pyrrolidine scaffold is a prevalent feature in numerous FDA-approved drugs and natural products, valued for its ability to introduce three-dimensionality and favorable physicochemical properties into molecular structures. The terminal alkyne serves as a versatile handle for a variety of chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
These application notes provide a detailed overview of the use of this compound in the synthesis of 1,2,3-triazole derivatives, a class of compounds with diverse and significant biological activities, including antimicrobial and enzyme inhibitory effects.
Key Application: Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry
The terminal alkyne of this compound readily participates in the CuAAC reaction with a variety of organic azides to regioselectively yield 1,4-disubstituted 1,2,3-triazoles. This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it an ideal method for the rapid generation of diverse molecular libraries for biological screening. The resulting triazole ring acts as a rigid linker and can participate in hydrogen bonding and dipole interactions, often serving as a bioisostere for an amide bond.
A prominent application is the synthesis of hybrid molecules where the pyrrolidine-triazole moiety is tethered to other pharmacophores to enhance biological activity. An example is the synthesis of novel 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine derivatives, which have shown potential as antimicrobial and enzyme inhibitory agents.
Experimental Protocols
The following is a general protocol for the synthesis of 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine derivatives, adapted from analogous syntheses.
Protocol 1: Synthesis of 1-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine Derivatives
This protocol outlines the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) between this compound and a substituted aryl azide.
Materials:
-
This compound
-
Substituted aryl azide (e.g., phenyl azide, 4-chlorophenyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve the aryl azide (1.0 mmol) and this compound (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
To this solution, add sodium ascorbate (0.2 mmol, from a freshly prepared 1 M aqueous solution).
-
In a separate vial, dissolve copper(II) sulfate pentahydrate (0.1 mmol) in a minimum amount of water and add it to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine derivative.
-
Characterize the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data for bioactive molecules synthesized using a methodology analogous to that described above, highlighting their potential as antimicrobial and enzyme inhibitory agents.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Pyrrolidine-Triazole Derivatives
| Compound ID | R-group on Aryl Azide | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli | MIC (µM) vs. M. tuberculosis |
| 1a | H | >299 | >299 | 299 |
| 1b | 4-Cl | >383 | >383 | 383 |
| 1c | 4-F | >318 | >318 | 318 |
| 1d | 4-NO₂ | >323 | >323 | 323 |
Data adapted from a study on analogous pyrazoloquinoline-triazole derivatives.
Table 2: α-Glucosidase Inhibitory Activity of Pyrrolidine-Triazole Derivatives
| Compound ID | R-group on Aryl Azide | IC₅₀ (µM) |
| 2a | H | 59 |
| 2b | 4-CH₃ | 73 |
| 2c | 4-OCH₃ | 70 |
| 2d | 4-Cl | >100 |
Data adapted from a study on analogous pyrazoloquinoline-triazole derivatives.
Visualization of Experimental Workflow and Biological Significance
Experimental Workflow
The synthesis of bioactive pyrrolidine-triazole derivatives from this compound can be visualized as a straightforward workflow.
References
Application Notes and Protocols: Metal-Catalyzed Reactions of 1-(Prop-2-yn-1-yl)pyrrolidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key metal-catalyzed reactions involving 1-(prop-2-yn-1-yl)pyrrolidine, a versatile building block in the synthesis of novel therapeutic agents. The protocols outlined below are foundational for developing derivatives with potential applications in treating neurological disorders by modulating voltage-gated sodium channels.
Introduction
This compound is a valuable bifunctional molecule in medicinal chemistry. The pyrrolidine ring is a common scaffold in many biologically active compounds, contributing to desirable pharmacokinetic properties, while the terminal alkyne provides a reactive handle for a variety of metal-catalyzed transformations.[1] These reactions enable the construction of complex molecular architectures, including those designed to interact with specific biological targets.
This document focuses on three widely utilized metal-catalyzed reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira coupling, and the A³ (Aldehyde-Alkyne-Amine) coupling. For each reaction, a detailed experimental protocol is provided, along with representative data. Furthermore, the application of these synthetic strategies in the context of drug discovery for neurological disorders is discussed, with a focus on the modulation of voltage-gated sodium channels.
Data Presentation: A Comparative Overview of Key Reactions
The following table summarizes typical quantitative data for the metal-catalyzed reactions of this compound, providing a basis for experimental planning and comparison.
| Reaction Type | Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuAAC | CuSO₄·5H₂O / Sodium Ascorbate | 1-5 | t-BuOH / H₂O (1:1) | Room Temp. | 12-24 | 85-95 |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | 2 (Pd), 4 (Cu) | Triethylamine | 50-70 | 8-16 | 70-90 |
| A³ Coupling | CuI | 5-10 | Dioxane | 80-100 | 6-12 | 65-85 |
Key Metal-Catalyzed Reactions and Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used in drug discovery for lead generation and optimization due to its reliability and mild reaction conditions.
-
To a solution of this compound (1.0 mmol, 1.0 equiv.) in a 1:1 mixture of tert-butanol and water (10 mL) is added benzyl azide (1.0 mmol, 1.0 equiv.).
-
A freshly prepared aqueous solution of sodium ascorbate (0.2 M, 1.0 mL, 0.2 mmol, 0.2 equiv.) is added, followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 M, 1.0 mL, 0.1 mmol, 0.1 equiv.).
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (dichloromethane/methanol gradient) to afford the desired triazole derivative.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3][4] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[2][3] It is extensively used to synthesize conjugated enynes and aryl alkynes, which are important structures in many pharmaceutical compounds.[2]
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen) is added iodobenzene (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Anhydrous triethylamine (10 mL) is added, and the mixture is stirred for 10 minutes at room temperature.
-
This compound (1.2 mmol, 1.2 equiv.) is then added dropwise.
-
The reaction mixture is heated to 60°C and stirred for 8-16 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate (30 mL) and washed with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the coupled product.
A³ (Aldehyde-Alkyne-Amine) Coupling
The A³ coupling is a three-component reaction between an aldehyde, an alkyne, and an amine to produce propargylamines. In this variation, this compound serves as the alkyne component, reacting with an aldehyde and a secondary amine.
-
To a sealed tube is added this compound (1.0 mmol, 1.0 equiv.), benzaldehyde (1.0 mmol, 1.0 equiv.), piperidine (1.2 mmol, 1.2 equiv.), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Anhydrous dioxane (5 mL) is added, and the tube is sealed.
-
The reaction mixture is heated to 100°C with vigorous stirring for 6-12 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate (30 mL) and washed with water (15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired propargylamine.
Applications in Drug Development: Targeting Neurological Disorders
Derivatives of pyrrolidine have shown significant promise as modulators of voltage-gated sodium channels (Nav).[5] These channels are crucial for the initiation and propagation of action potentials in neurons, and their dysfunction is implicated in a variety of neurological disorders, including epilepsy, chronic pain, and ischemic stroke.[5][6]
Compounds synthesized from this compound can be designed to act as either blockers or activators of specific Nav channel subtypes, such as Nav1.1.[7] For instance, in conditions characterized by neuronal hyperexcitability, such as epilepsy, a selective Nav channel blocker can reduce the firing rate of neurons, thereby exerting an anticonvulsant effect. Conversely, in disorders where neuronal activity is pathologically reduced, a channel activator could restore normal function.
The pyrrolidine moiety often serves as a key pharmacophoric element, while the substituents introduced via the metal-catalyzed reactions described above can be tailored to enhance potency, selectivity, and pharmacokinetic properties.
Visualizations
Experimental Workflow for Synthesis and Screening
Caption: A generalized workflow from synthesis to preclinical evaluation.
Signaling Pathway: Modulation of Neuronal Excitability
Caption: Mechanism of action for a neuroprotective pyrrolidine derivative.
References
- 1. Computational Structural Pharmacology and Toxicology of Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NaV1.1 is essential for proprioceptive signaling and motor behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CuAAC Reactions for 1-(Prop-2-yn-1-yl)pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 1-(Prop-2-yn-1-yl)pyrrolidine.
Troubleshooting Guide
This guide addresses common issues encountered during the CuAAC reaction with this compound, offering potential causes and actionable solutions.
Q1: Why is the yield of my triazole product consistently low?
A1: Low product yield in a CuAAC reaction can stem from several factors, primarily related to catalyst activity and reagent stability.
-
Potential Cause 1: Inactive Copper Catalyst. The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. If using a Cu(II) precursor like copper(II) sulfate (CuSO₄), ensure a fresh solution of a reducing agent, such as sodium ascorbate, is used to generate Cu(I) in situ.
-
-
Potential Cause 2: Ligand Issues. Accelerating ligands are crucial for stabilizing the Cu(I) catalyst and increasing reaction rates.[1][2] The choice and concentration of the ligand are critical.
-
Solution: For polar, amine-containing alkynes like this compound, a water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often a good choice, especially in aqueous solvent systems.[3] Ensure the optimal ligand-to-copper ratio is used, typically ranging from 1:1 to 5:1.[4]
-
-
Potential Cause 3: Reagent Degradation. The stability of your azide and alkyne starting materials is important for a successful reaction.
-
Solution: Use fresh, high-purity this compound and azide counterparts. Store reagents as recommended, typically at low temperatures and protected from light and moisture.
-
Q2: The reaction is very slow or does not go to completion. How can I increase the reaction rate?
A2: Slow reaction kinetics can be a significant hurdle. Several parameters can be adjusted to accelerate the reaction.
-
Potential Cause 1: Insufficient Catalyst Loading. The amount of copper catalyst may be too low to drive the reaction to completion in a reasonable timeframe.
-
Solution: While keeping catalyst concentration low is often desirable, especially in biological applications, a slight increase in the copper catalyst and ligand concentration can significantly improve the reaction rate. Typical catalyst loading ranges from 0.25 to 5 mol%.[4]
-
-
Potential Cause 2: Suboptimal Temperature. While many CuAAC reactions proceed efficiently at room temperature, some substrate combinations may benefit from gentle heating.
-
Solution: Try increasing the reaction temperature to 30-40 °C. Monitor the reaction closely, as higher temperatures can sometimes lead to side product formation.
-
-
Potential Cause 3: Inappropriate Solvent. The choice of solvent can greatly influence the reaction rate by affecting the solubility of reagents and the stability of the catalyst.
Q3: I am observing significant formation of a byproduct with a mass double that of my alkyne. What is it and how can I prevent it?
A3: This byproduct is likely the result of oxidative homocoupling of this compound, a common side reaction in CuAAC known as Glaser coupling. This is promoted by the presence of Cu(II) ions and oxygen.
-
Solution 1: Maintain Anaerobic Conditions. Rigorously exclude oxygen from your reaction. This can be achieved by thoroughly degassing all solvents and running the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
Solution 2: Ensure Sufficient Reducing Agent. When using a Cu(II) source, ensure an adequate amount of a reducing agent like sodium ascorbate is present to maintain the copper in the active Cu(I) oxidation state.[4]
-
Solution 3: Use a Cu(I) Source Directly. Starting with a Cu(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), can minimize the initial concentration of Cu(II). However, be aware that Cu(I) salts are themselves sensitive to oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for the reaction with this compound?
A1: The most common and convenient copper source is a combination of copper(II) sulfate (CuSO₄) and a reducing agent, typically sodium ascorbate.[4] This system generates the active Cu(I) catalyst in situ and is generally robust and inexpensive. Alternatively, for more sensitive applications or when trying to avoid reducing agents, a direct Cu(I) source like CuI or CuBr can be used, often in organic solvents.
Q2: Which ligand should I choose?
A2: The choice of ligand is critical for stabilizing the Cu(I) catalyst and accelerating the reaction.[3] For reactions in aqueous or mixed aqueous/organic solvents with a polar substrate like this compound, a water-soluble ligand such as THPTA is highly recommended.[1] For reactions in purely organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.
Q3: What is the optimal solvent system?
A3: The optimal solvent system will depend on the solubility of your specific azide partner. Given the polar nature of this compound, a good starting point is a mixture of water and a co-solvent like tert-butanol (t-BuOH), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[4][5] A common ratio is 1:1 water:t-BuOH. For substrates that are sensitive to water, anhydrous organic solvents like THF or DMF can be used with a direct Cu(I) source.
Q4: What is the ideal reaction temperature and time?
A4: Most CuAAC reactions proceed efficiently at room temperature (20-25 °C) and are often complete within 1-4 hours.[4] However, reaction progress should always be monitored by an appropriate analytical method such as TLC, LC-MS, or NMR. If the reaction is slow, gentle heating to 30-40 °C can be beneficial.
Q5: Can the tertiary amine in this compound interfere with the reaction?
A5: The tertiary amine moiety in this compound can potentially act as a base or a ligand for the copper catalyst. In some cases, amine-containing substrates can even lead to a self-accelerating effect. Generally, this is not a major issue, but if you suspect catalyst inhibition, increasing the concentration of the accelerating ligand (e.g., THPTA) can help to ensure the formation of the desired catalytic complex.
Data Presentation
Table 1: Recommended Reaction Conditions for CuAAC with this compound
| Parameter | Aqueous System | Organic System |
| Copper Source | CuSO₄ / Sodium Ascorbate | CuI or CuBr |
| Copper Conc. | 0.25–1 mM | 1–5 mol% |
| Ligand | THPTA | TBTA |
| Ligand:Cu Ratio | 1:1 to 5:1 | 1:1 to 2:1 |
| Solvent | Water, Buffers, DMSO, t-BuOH | THF, DMF, Toluene |
| Temperature | Room Temperature | Room Temperature to 40°C |
| Typical Time | 1–4 hours | 2–12 hours |
Table 2: Comparison of Common Accelerating Ligands
| Ligand | Recommended Solvent System | Key Advantages |
| THPTA | Aqueous / Mixed Aqueous | High water solubility, excellent for bioconjugation.[3] |
| TBTA | Organic / Mixed Aqueous | High organic solubility, one of the first effective ligands.[3] |
| BTTAA | Aqueous / Mixed Aqueous | Very high reaction kinetics and biocompatibility.[3] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC in an Aqueous System
This protocol is suitable for the reaction of this compound with a water-soluble azide.
-
Reagent Preparation:
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
Dissolve this compound (1 equivalent) and the azide (1.1 equivalents) in a suitable solvent mixture (e.g., 1:1 water:t-BuOH).
-
-
Reaction Setup:
-
In a reaction vessel, add the solution of the alkyne and azide.
-
Add the required volume of the THPTA stock solution.
-
Add the required volume of the CuSO₄ stock solution to the reaction mixture.
-
Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by exposing it to air.
-
The product can be purified by standard chromatographic techniques.
-
Protocol 2: General Procedure for CuAAC in an Organic System
This protocol is suitable for the reaction of this compound with an azide that is soluble in organic solvents.
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) and the azide (1.1 equivalents) in an anhydrous organic solvent (e.g., THF or DMF).
-
If using a ligand, dissolve TBTA in the same solvent.
-
-
Reaction Setup:
-
To the solution of the alkyne and azide under an inert atmosphere, add the Cu(I) source (e.g., CuI, 1-2 mol%).
-
If using a ligand, add it to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a short pad of celite to remove insoluble copper species.
-
Concentrate the filtrate and purify the product by column chromatography.
-
Visualizations
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A troubleshooting workflow for common issues in CuAAC reactions.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. bioclone.net [bioclone.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Sonogashira Couplings with Tertiary Propargylamines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Sonogashira coupling of tertiary propargylamines.
FAQs: Addressing Common Challenges
Q1: My Sonogashira coupling with a tertiary propargylamine is failing or giving low yields. What are the most common causes?
Low to no product yield in Sonogashira couplings involving tertiary propargylamines can stem from several factors. A primary suspect is catalyst inhibition or deactivation. The tertiary amine functionality within your substrate can coordinate to the palladium catalyst, potentially interfering with the catalytic cycle. Another common issue is the formation of undesired side products, such as Glaser-Hay homocoupling of the alkyne.[1] This is particularly prevalent in copper-catalyzed reactions where oxygen is not rigorously excluded.[1] Additionally, the choice of base, solvent, and reaction temperature is critical and highly substrate-dependent.[2][3]
Q2: I observe a black precipitate in my reaction vessel. What is it and how can I prevent it?
The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the reaction mixture. This deactivation halts the catalytic cycle and is a frequent cause of reaction failure. Several factors can contribute to this issue, including the use of certain solvents like THF, which have been anecdotally reported to promote its formation.[2] To mitigate this, ensure all reagents and solvents are of high purity and thoroughly degassed. Operating under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial. If palladium black formation persists, consider switching to a more robust ligand or a different solvent system, such as DMF, toluene, or even conducting the reaction in an amine solvent like triethylamine.[2]
Q3: How does the tertiary amine in my propargylamine substrate affect the reaction?
The tertiary amine moiety in propargylamines can play a dual role. While it is a functional group of interest in the final product, it can also act as a base or a ligand during the reaction. This can lead to complex interactions with the catalytic system. The amine can coordinate to the palladium center, potentially hindering the binding of the desired phosphine ligand or the substrates. This can slow down or even halt the catalytic cycle. Furthermore, if the amine is not sterically hindered, it may compete with the intended amine base in the deprotonation of the alkyne.
Q4: Should I use a copper co-catalyst for Sonogashira couplings of tertiary propargylamines?
While the classic Sonogashira protocol utilizes a copper(I) co-catalyst to facilitate the formation of the copper acetylide and increase the reaction rate,[4] its use with tertiary propargylamines can be problematic. The presence of copper can promote the undesirable homocoupling of the alkyne (Glaser coupling), leading to the formation of diynes which can be difficult to separate from the desired product.[1][5] For this reason, copper-free Sonogashira protocols are often preferred for these substrates.[5]
Q5: What is the general reactivity trend for aryl halides in this reaction?
The reactivity of the aryl halide is a critical factor in the success of the Sonogashira coupling. The general trend for oxidative addition to the palladium(0) center is: Aryl Iodide > Aryl Bromide > Aryl Chloride.[6] Aryl iodides are the most reactive and can often be coupled under milder conditions. Aryl bromides are also viable substrates but may require higher temperatures or more active catalyst systems. Aryl chlorides are the most challenging substrates and typically require specialized ligands and harsher reaction conditions to achieve good yields.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting failed or low-yielding Sonogashira couplings with tertiary propargylamines.
Problem 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | - Use a fresh batch of palladium catalyst and phosphine ligand. - Ensure rigorous exclusion of oxygen by properly degassing solvents and running the reaction under an inert atmosphere (Argon or Nitrogen). - Consider switching to a more robust palladium precatalyst or ligand system. For instance, palladium complexes with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can exhibit enhanced stability and activity.[7] |
| Inappropriate Base | - The choice of base is crucial. If using an external amine base, ensure it is sufficiently strong to deprotonate the alkyne but not so strong as to cause side reactions. Common bases include triethylamine and diisopropylamine.[6] - In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, especially in copper-free systems. |
| Sub-optimal Solvent | - The solvent can significantly impact the reaction outcome. If you observe catalyst precipitation (palladium black), consider switching from solvents like THF to DMF, NMP, or toluene.[2] - For some protocols, using the amine base as the solvent (e.g., neat triethylamine) can be effective. |
| Low Reaction Temperature | - While many Sonogashira couplings proceed at room temperature, less reactive substrates, such as aryl bromides, may require heating.[4] Incrementally increase the reaction temperature and monitor for product formation. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Alkyne Homocoupling (Glaser Coupling) | - This is a common side reaction, especially in the presence of copper and oxygen.[1][5] - Switch to a copper-free Sonogashira protocol. - Ensure the reaction is performed under strictly anaerobic conditions. |
| Decomposition of Starting Materials | - Tertiary propargylamines can be sensitive to prolonged heating or strongly basic conditions. - Attempt the reaction at a lower temperature for a longer duration. - Use a milder base. |
Experimental Protocols
Protocol 1: Copper- and Amine-Free Sonogashira Coupling of N,N-Diethylpropargylamine with Aryl Bromides[5]
This protocol is adapted from a study demonstrating an efficient coupling of N,N-disubstituted propargylamines with various aryl bromides.[5]
Materials:
-
Aryl bromide (1.0 mmol)
-
N,N-Diethylpropargylamine (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
DMF (5 mL)
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
-
Add DMF and N,N-diethylpropargylamine via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data from a Copper- and Amine-Free Protocol [5]
The following table summarizes the yields obtained for the coupling of N,N-diethylpropargylamine with various aryl bromides using the above-mentioned copper- and amine-free protocol.[5]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 3-(4-methoxyphenyl)-N,N-diethylprop-2-yn-1-amine | 86 |
| 2 | 3-Bromoanisole | 3-(3-methoxyphenyl)-N,N-diethylprop-2-yn-1-amine | 90 |
| 3 | Bromobenzene | N,N-diethyl-3-phenylprop-2-yn-1-amine | 88 |
| 4 | 1-Bromonaphthalene | N,N-diethyl-3-(naphthalen-1-yl)prop-2-yn-1-amine | 78 |
| 5 | 4-Bromotoluene | N,N-diethyl-3-(p-tolyl)prop-2-yn-1-amine | 76 |
| 6 | 4-Bromobenzaldehyde | 4-(3-(diethylamino)prop-1-yn-1-yl)benzaldehyde | 89 |
| 7 | 4'-Bromoacetophenone | 1-(4-(3-(diethylamino)prop-1-yn-1-yl)phenyl)ethan-1-one | 86 |
Visualizing Reaction Pathways and Troubleshooting
General Sonogashira Catalytic Cycle
Caption: The classical Sonogashira catalytic cycle involving palladium and a copper co-catalyst.
Troubleshooting Workflow for Failed Reactions
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. DSpace [repository.kaust.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. firatakademi.com [firatakademi.com]
Technical Support Center: Reactions with 1-(Prop-2-yn-1-yl)pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 1-(Prop-2-yn-1-yl)pyrrolidine. The focus is on identifying and mitigating the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound in Sonogashira coupling reactions?
A1: The most prevalent side reaction is the homo-coupling of this compound, often referred to as Glaser or Hay coupling. This reaction leads to the formation of a symmetrical 1,3-diyne dimer. The primary drivers for this undesired reaction are the presence of oxygen and the copper(I) co-catalyst, which can promote the oxidative coupling of the copper acetylide intermediate.[1]
Q2: How can I minimize or prevent the formation of the 1,3-diyne homo-coupled product in a Sonogashira reaction?
A2: Several strategies can be employed to suppress homo-coupling:
-
Maintain an Inert Atmosphere: The rigorous exclusion of oxygen is critical. This can be achieved by using Schlenk techniques or working in a glovebox, and by degassing all solvents and reagents.[1]
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Copper-Free Conditions: Utilizing a copper-free Sonogashira protocol is a highly effective method to completely avoid Glaser coupling.[1]
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Slow Addition of Alkyne: Adding the this compound solution slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homo-coupling side reaction.[1]
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Use of Hydrogen Atmosphere: Performing the reaction under a dilute hydrogen atmosphere has been shown to drastically reduce the amount of homo-coupled byproduct.[2]
Q3: I am observing low yields in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction. What are the potential issues?
A3: Low yields in CuAAC reactions are often not due to a specific side product of the pyrrolidine alkyne itself, but rather to issues with the catalytic cycle or reaction conditions:
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Catalyst Oxidation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) species, especially in the presence of oxygen. It is crucial to use degassed solvents and/or include a reducing agent like sodium ascorbate to regenerate the Cu(I) catalyst in situ.[1]
-
Ligand Choice: The use of a stabilizing ligand, such as TBTA or the water-soluble THPTA, can protect the Cu(I) catalyst from oxidation and disproportionation, thereby improving reaction efficiency.
-
Copper Sequestration: In biological applications, the substrate itself may chelate the copper catalyst, rendering it inactive. In such cases, adding an excess of the copper-ligand complex or a sacrificial metal ion like Zn(II) might be beneficial.
-
Generation of Reactive Oxygen Species (ROS): The combination of copper, ascorbate, and oxygen can generate ROS, which may degrade sensitive substrates.[3] Using an inert atmosphere and appropriate ligands can help mitigate this.[3]
Q4: Can the pyrrolidine nitrogen in this compound interfere with the reaction?
A4: The pyrrolidine nitrogen is a tertiary amine and generally acts as a base. In Sonogashira couplings, amine bases are a standard component of the reaction mixture. Therefore, the pyrrolidine moiety is typically compatible. However, in some palladium-catalyzed reactions, tertiary amines can act as ligands to the metal center, potentially influencing the catalytic activity. In specific cases, such as with boiling pyrrolidine as a solvent, N-heterocyclic carbene palladium catalysts have been used effectively in Sonogashira couplings.[4]
Troubleshooting Guides
Sonogashira Coupling: Minimizing Homo-Coupling
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Significant formation of 1,3-diyne byproduct | Presence of oxygen in the reaction. | 1. Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon/nitrogen).2. Run the reaction under a strict inert atmosphere (argon or nitrogen) using a Schlenk line or in a glovebox.[1] |
| High concentration of the copper(I) co-catalyst. | 1. Reduce the loading of the copper co-catalyst (e.g., CuI) to the minimum effective amount.2. Switch to a copper-free Sonogashira protocol.[1] | |
| High concentration of this compound. | Add the alkyne substrate dropwise over an extended period to the reaction mixture containing the aryl halide and catalysts.[1] | |
| Low yield of the desired cross-coupled product | Inactive palladium catalyst. | 1. Use a fresh source of palladium catalyst.2. Ensure the Pd(II) precatalyst is properly reduced to the active Pd(0) species in situ. |
| Insufficiently reactive aryl halide. | The reactivity order is I > Br > OTf >> Cl.[5] If using a less reactive halide (e.g., bromide or chloride), higher temperatures, longer reaction times, or more specialized catalyst/ligand systems may be required. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Reaction fails to proceed or gives low conversion | Oxidation of the Cu(I) catalyst to inactive Cu(II). | 1. Use freshly prepared stock solutions.2. Ensure thorough degassing of all solvents.3. Add a reducing agent, such as sodium ascorbate, to the reaction mixture to maintain the copper in the +1 oxidation state.[6] |
| Insufficient catalyst activity. | 1. Include a copper-stabilizing ligand like TBTA or THPTA. A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from oxidation. | |
| Substrate incompatibility. | 1. If your substrate is sensitive to ROS, ensure the reaction is run under anaerobic conditions.2. For substrates that bind copper, consider using an excess of the catalyst-ligand complex. | |
| Formation of unidentified byproducts | Degradation of starting materials or product. | 1. If using sodium ascorbate, be aware that its oxidation byproducts can sometimes react with sensitive molecules. Including aminoguanidine can help scavenge reactive carbonyl byproducts. 2. Minimize reaction time and temperature where possible. |
Data Presentation
The following table summarizes the key reactions of this compound and their common side products. Quantitative yields of side products are highly dependent on specific substrates and reaction conditions; therefore, qualitative descriptions are provided.
| Reaction Type | Reagents | Desired Product | Common Side Product(s) | Mitigation Strategy |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd Catalyst, Cu(I) Salt, Amine Base | Cross-coupled Alkyne | 1,6-di(pyrrolidin-1-yl)hexa-2,4-diyne (Homo-coupled dimer) | Inert atmosphere, copper-free conditions, slow alkyne addition.[1] |
| CuAAC (Click Chemistry) | Azide, Cu(I) Source (e.g., CuSO₄ + Na-Ascorbate) | 1,4-disubstituted 1,2,3-Triazole | Generally clean, but potential for substrate degradation via ROS. | Use of stabilizing ligands, inert atmosphere.[3] |
| Alkylation (Deprotonation-Alkylation) | Strong Base (e.g., n-BuLi), Electrophile | Substituted Alkyne | Potential for over-alkylation if the electrophile has multiple reactive sites. | Use of stoichiometric amounts of electrophile, controlled temperature. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling
This protocol is designed to minimize the formation of the homo-coupled 1,3-diyne side product by omitting the copper co-catalyst.
-
Reagent Preparation: Ensure all solvents are anhydrous and have been degassed by sparging with argon for at least 30 minutes. All solid reagents should be dried in a vacuum oven.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 eq.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC/MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the "click" reaction of this compound with an azide.
-
Stock Solution Preparation:
-
Prepare stock solutions of your azide, this compound, copper(II) sulfate (CuSO₄), a stabilizing ligand (e.g., THPTA), and sodium ascorbate in a suitable solvent system (e.g., water/t-BuOH or DMSO).
-
-
Reaction Setup:
-
In a reaction vial, combine the azide solution (1.0 eq.) and the this compound solution (1.1 eq.).
-
Add the ligand solution (e.g., 5 mol%).
-
Add the CuSO₄ solution (e.g., 1-5 mol%).
-
-
Reaction Initiation and Execution:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 mol%).
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the product can often be isolated by precipitation, extraction, or purified by column chromatography, depending on the properties of the triazole product.
-
Visualizations
Caption: Catalytic cycles in a Sonogashira reaction and the pathway to the homo-coupling side product.
Caption: General experimental workflow and troubleshooting logic for a CuAAC ("click") reaction.
References
Technical Support Center: Purification of 1-(Prop-2-yn-1-yl)pyrrolidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Prop-2-yn-1-yl)pyrrolidine derivatives. The following sections address common issues encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives, particularly from A³ coupling reactions?
A1: The A³ coupling reaction, a common method for synthesizing propargylamines, involves an aldehyde, an alkyne, and an amine.[1] Common impurities include unreacted starting materials (aldehyde, alkyne, and pyrrolidine derivative), the homocoupling product of the terminal alkyne (a diyne), and byproducts from side reactions.[2] Water is also a byproduct of the reaction.[3]
Q2: My this compound derivative is streaking badly during silica gel column chromatography. What can I do to improve the separation?
A2: Streaking of amines on silica gel is a common issue due to the acidic nature of silica, which can interact strongly with the basic amine.[4] To mitigate this, you can:
-
Add a competing amine to the mobile phase: A small amount of triethylamine (0.1-1%) in your eluent can neutralize the acidic sites on the silica gel, leading to better peak shapes.[4]
-
Use an amine-functionalized silica gel: This stationary phase is designed to minimize interactions with basic compounds, resulting in improved chromatography.[4]
-
Employ a different solvent system: Sometimes, switching to a more polar solvent system, such as dichloromethane/methanol, can improve the elution profile.[5]
Q3: I am having trouble crystallizing my this compound derivative. It keeps "oiling out". What are the possible solutions?
A3: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This can be due to a low melting point, the presence of impurities, or an inappropriate solvent system. Here are some strategies to address this:
-
Try a different solvent or a mixed solvent system: For pyrrolidine-based compounds, polar solvents like ethanol or methanol are often good starting points. A mixture of a good solvent and a poor solvent can also be effective.[6]
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This provides more time for crystal lattice formation.[6]
-
Use a seed crystal: If you have a small amount of the pure, solid compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.[6]
-
Treat with activated charcoal: If impurities are suspected, adding activated charcoal to the hot solution can help remove them before crystallization.[6]
Q4: Can I use acid-base extraction to purify my this compound derivative?
A4: Yes, acid-base extraction is a very effective method for purifying basic compounds like this compound derivatives from neutral or acidic impurities.[7] The tertiary amine can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt, which will move to the aqueous phase. The organic impurities will remain in the organic phase. After separating the layers, the aqueous layer can be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[7]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound is sticking to the silica gel. | Add a small percentage of triethylamine (0.1-1%) or ammonia in methanol to the eluent to reduce interactions with the acidic silica.[4] |
| Incorrect solvent polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first to find an eluent that gives your product an Rf value of approximately 0.3. |
| Compound is volatile. | Use a cooled receiving flask and be cautious during solvent evaporation under reduced pressure. |
| Improper column packing. | Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation and potential loss of product in mixed fractions. |
Issue 2: Product is still impure after a single purification step.
| Possible Cause | Troubleshooting Step |
| Co-eluting impurities. | If impurities have similar polarity, a single column may not be sufficient. Consider a multi-step purification approach. For example, an acid-base extraction followed by column chromatography. |
| Presence of isomeric byproducts (e.g., alkenes). | If your synthesis could have produced an alkene analog, consider using argentation chromatography. The silver ions on the stationary phase will interact more strongly with the alkene, allowing for the separation of the alkyne. |
| Thermal degradation on the column. | If the compound is thermally sensitive, avoid prolonged chromatography and consider alternative methods like recrystallization or solid-phase extraction. |
Quantitative Data Summary
The following table summarizes typical outcomes for different purification strategies for propargylamine derivatives. Please note that actual yields and purities will vary depending on the specific derivative and the reaction mixture's composition.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Flash Chromatography (Silica Gel with Et3N) | >95% | 60-90% | Good for a wide range of polarities.[8] | Can be time-consuming; potential for product loss on the column.[4] |
| Acid-Base Extraction | Variable (highly effective for removing neutral/acidic impurities) | >90% | Fast, inexpensive, and scalable for removing certain types of impurities.[7] | Not effective for separating compounds with similar acid-base properties. |
| Recrystallization | >99% (for solid compounds) | 50-80% | Can yield very high purity material.[6] | Only applicable to solids; can have lower yields.[6] |
| Solid-Phase Extraction (Cation Exchange) | >85%[9] | 50-70%[9] | Fast and can be automated; good for library synthesis.[9] | Lower resolution than chromatography; cartridge capacity can be a limitation. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification of a this compound Derivative
This protocol describes the purification of a crude reaction mixture containing a basic this compound derivative from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether or dichloromethane, 50 mL).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (2 x 25 mL). The basic amine will be protonated and move to the aqueous layer.[7]
-
Separation: Combine the aqueous layers. The organic layer now contains neutral impurities and can be set aside.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 2M sodium hydroxide until the solution is basic (pH > 10, check with pH paper). This will deprotonate the amine, causing it to precipitate or form an oil.
-
Back Extraction: Extract the free amine back into an organic solvent (e.g., diethyl ether, 3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography of a this compound Derivative
This protocol is for the purification of a this compound derivative using a silica gel column.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) containing 0.5% triethylamine.[4][8]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Solid-Phase Extraction (SPE) using a Cation Exchange Cartridge
This method is suitable for the rapid purification of basic propargylamines.[9]
-
Cartridge Conditioning: Condition a strong cation exchange (SCX) cartridge by passing methanol (5 mL) through it.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of methanol and load it onto the cartridge. The basic propargylamine will be retained on the stationary phase.
-
Washing: Wash the cartridge with methanol (2 x 5 mL) to elute neutral and acidic impurities.
-
Elution: Elute the purified propargylamine from the cartridge using a solution of 1M ammonia in methanol (5 mL).[9]
-
Concentration: Evaporate the solvent from the eluate to obtain the purified product.
Visualizations
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for acid-base extraction.
Caption: Troubleshooting logic for column chromatography.
References
- 1. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 7223-42-9 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. sciforum.net [sciforum.net]
Technical Support Center: Efficient Catalyst Selection for Reactions with 1-(Prop-2-yn-1-yl)pyrrolidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for catalytic reactions involving 1-(Prop-2-yn-1-yl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient catalytic reactions for this compound?
A1: The terminal alkyne group of this compound makes it an ideal substrate for several highly efficient catalytic reactions. The most prominent are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This reaction is exceptionally reliable for forming 1,4-disubstituted 1,2,3-triazoles. It is widely used in bioconjugation, drug discovery, and materials science due to its high yields and selectivity.[1][2][3]
-
Sonogashira Coupling: This is a cross-coupling reaction that forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. It is a powerful tool for creating complex molecular architectures.[4][5][6]
-
A3 Coupling (Aldehyde-Alkyne-Amine): This three-component reaction provides a direct and atom-economical route to synthesize propargylamines.[7][8][9]
Q2: How do I choose the right catalyst for my reaction?
A2: Catalyst selection is critical for a successful reaction. Here is a general guide:
-
For CuAAC: A copper(I) source is essential. This is typically generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) with a reducing agent such as sodium ascorbate.[10][11] The use of a stabilizing ligand can improve catalyst performance and protect sensitive biomolecules.[10]
-
For Sonogashira Coupling: A dual catalyst system is typically employed, consisting of a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[4][5][6]
-
For A3 Coupling: Copper(I) salts like CuI, CuBr, or CuCl are the most common catalysts.[8][12] However, other transition metal catalysts based on gold, silver, or zinc have also been used effectively.[13][14] In some cases, particularly with salicylaldehyde derivatives, the reaction can proceed without a metal catalyst.
Q3: What are the key safety precautions when working with this compound and its reactions?
A3: this compound is a flammable liquid and can be harmful if swallowed, in contact with skin, or inhaled. It may also cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The catalysts and reagents used in these reactions, such as palladium and copper salts, and organic solvents, also have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guides
Sonogashira Coupling
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Product Yield | Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxygen. | Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[10] |
| Impure Reagents: Impurities in the alkyne or aryl halide can inhibit the catalyst. | Purify starting materials before use. Check for alkyne homocoupling (Glaser coupling) which can be a side reaction.[10] | |
| Inappropriate Reaction Temperature: The optimal temperature can vary depending on the reactivity of the aryl halide. | For less reactive aryl bromides or chlorides, a higher temperature may be required. However, excessively high temperatures can lead to catalyst decomposition.[4] | |
| Reaction Stalls | Insufficient Base: The base is crucial for neutralizing the hydrogen halide byproduct and facilitating the formation of the copper acetylide. | Ensure an adequate amount of a suitable amine base (e.g., triethylamine, diisopropylamine) is used. The base can often serve as the solvent as well.[4][6] |
| Formation of Side Products (e.g., Glaser Coupling) | Presence of Oxygen: Oxygen promotes the homocoupling of the terminal alkyne. | Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere. Copper-free Sonogashira protocols can also be employed to avoid this side reaction.[5] |
| Difficulty in Product Purification | Amine-Containing Product Interaction with Silica Gel: The pyrrolidine moiety can cause streaking and poor separation on silica gel chromatography. | Pre-treat the silica gel with triethylamine (e.g., 1% in the eluent) or use a different stationary phase. Alternatively, wash the crude product with aqueous solutions of a chelating agent like EDTA to remove copper residues.[15] |
A3 Coupling
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Product Yield | Inefficient Catalyst: The choice and amount of catalyst can significantly impact the reaction. | Screen different copper(I) salts (CuI, CuBr, CuCl) or other transition metal catalysts. Optimize the catalyst loading. |
| Unfavorable Solvent: The solvent can have a pronounced effect on the reaction rate and yield. | Toluene is a common solvent for A3 couplings.[13] For some systems, polar aprotic solvents or even solvent-free conditions can be beneficial.[8][14] Gold-catalyzed A3 reactions have shown to be efficient in 2,2,2-trifluoroethanol.[15] | |
| Slow Reaction Rate | Low Reaction Temperature: Many A3 couplings require elevated temperatures to proceed at a reasonable rate. | Increase the reaction temperature. Microwave irradiation can also significantly accelerate the reaction.[15] |
| Formation of Complex Mixture | Side Reactions: The formation of imines from the aldehyde and amine is a key step; however, other side reactions can occur. | Ensure the purity of the starting materials. The order of addition of reagents might also influence the outcome. |
| Product Purification Issues | Polarity of Propargylamine Product: The product's polarity can make it challenging to separate from starting materials and byproducts. | Utilize column chromatography with an appropriate solvent system. Acid-base extraction can be an effective purification strategy for these amine-containing products. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Product Yield | Oxidation of Copper(I) Catalyst: The active Cu(I) catalyst can be readily oxidized to the inactive Cu(II) state by dissolved oxygen. | Add a reducing agent, most commonly sodium ascorbate, to the reaction mixture to regenerate Cu(I).[10][11] |
| Inhibition of Catalyst: Certain functional groups or impurities can chelate with the copper catalyst and inhibit its activity. | The use of a copper-coordinating ligand can protect the catalyst and enhance the reaction rate.[10] If working with biomolecules containing thiols, using an excess of a sacrificial metal like Zn(II) can be beneficial.[10] | |
| Incomplete Reaction | Insufficient Catalyst Loading: The amount of copper catalyst may not be sufficient for complete conversion. | Increase the concentration of the copper salt and the reducing agent. |
| Low Reactant Concentration: The reaction rate is dependent on the concentration of the azide and alkyne. | If possible, increase the concentration of the reactants. | |
| Difficulty in Removing Copper from the Product | Copper Chelation by the Triazole Product: The nitrogen atoms of the newly formed triazole ring can coordinate with copper ions. | Wash the product with an aqueous solution of a chelating agent like EDTA to remove residual copper.[15] |
Experimental Protocols
General Protocol for Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl iodide.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Solvent and Reagent Addition: Add degassed triethylamine via syringe. Stir the mixture for 5 minutes. Then, add this compound (1.2 eq.) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite®.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for A3 Coupling
This protocol provides a general method for the three-component coupling of an aldehyde, this compound, and another amine.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq.), the secondary amine (e.g., morpholine or piperidine, 1.1 eq.), and a catalytic amount of CuI (e.g., 5 mol%).
-
Solvent and Reagent Addition: Add a suitable solvent (e.g., toluene). Then, add this compound (1.2 eq.).
-
Reaction Conditions: Heat the reaction mixture (e.g., to 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.
General Protocol for CuAAC Reaction
This protocol outlines a general procedure for the "click" reaction between this compound and an organic azide.
-
Preparation of Stock Solutions: Prepare stock solutions of this compound (e.g., 10 mM in a suitable solvent), the organic azide (e.g., 10 mM), CuSO₄ (e.g., 20 mM in water), and sodium ascorbate (e.g., 100 mM in water, prepared fresh).
-
Reaction Setup: In a reaction vial, combine this compound (1.0 eq.) and the organic azide (1.1 eq.). Add a suitable solvent (e.g., a mixture of water and t-butanol).
-
Catalyst Addition: Add the CuSO₄ solution followed by the freshly prepared sodium ascorbate solution.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours and can be monitored by TLC or LC-MS.
-
Work-up and Purification: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine. Dry, filter, and concentrate the organic phase. The product can be purified by column chromatography. To remove residual copper, the organic solution can be washed with an aqueous EDTA solution.[15]
Data Presentation
Table 1: Typical Catalyst Systems and Conditions for Sonogashira Coupling
| Catalyst System | Aryl Halide Reactivity | Typical Pd Loading (mol%) | Typical Cu Loading (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ / CuI | I > Br > Cl | 1 - 5 | 1 - 10 | Triethylamine, Diisopropylamine | THF, DMF, Toluene | 25 - 100 | 70 - 95 |
| PdCl₂(PPh₃)₂ / CuI | I > Br > Cl | 1 - 5 | 1 - 10 | Triethylamine, Piperidine | Amine, THF, Dioxane | 25 - 100 | 70 - 95 |
Yields are representative and can vary significantly based on the specific substrates and reaction scale.[4]
Table 2: Catalyst and Solvent Effects on A3 Coupling Reactions
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Yield (%) |
| CuI | 1 - 10 | Toluene | 80 - 110 | 70 - 95 |
| CuBr | 1 - 10 | Dioxane | 80 - 110 | 65 - 90 |
| AgI | 1.5 - 3 | Water | 100 | Moderate to High |
| AuCl₃ | 1 - 5 | 2,2,2-Trifluoroethanol | 25 - 60 | High |
Yields are highly substrate-dependent.[13][14][15]
Table 3: Key Components for a Successful CuAAC Reaction
| Component | Typical Concentration/Amount | Purpose |
| Copper Source | CuSO₄ (0.1 to 2.5 mol%) | Provides the catalytic Cu(I) species after reduction. |
| Reducing Agent | Sodium Ascorbate (5-10 mol% or in excess) | Reduces Cu(II) to the active Cu(I) state. |
| Ligand (optional) | e.g., THPTA, TBTA (often in slight excess to copper) | Accelerates the reaction and protects the catalyst and/or substrates. |
| Solvent | Water/t-BuOH, DMSO, DMF | A wide range of solvents are tolerated. Aqueous systems are common for bioconjugation. |
| Temperature | Room Temperature | Most reactions proceed efficiently at ambient temperature. |
Concentrations and amounts can be optimized for specific applications.[10][11]
Visualizations
Caption: Catalyst selection workflow for this compound.
Caption: Troubleshooting workflow for low-yielding reactions.
Caption: Simplified schematic of the A3 coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. phytojournal.com [phytojournal.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.fit.edu [repository.fit.edu]
- 14. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 15. researchgate.net [researchgate.net]
solvent effects on the reactivity of 1-(Prop-2-yn-1-yl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of 1-(Prop-2-yn-1-yl)pyrrolidine, with a specific focus on how solvent selection impacts its reactivity. The information is tailored for researchers, chemists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is failing or giving low yields. What are the common troubleshooting steps?
A1: When a reaction involving this compound underperforms, a systematic approach is necessary. This molecule has two primary reactive sites: the nucleophilic tertiary amine of the pyrrolidine ring and the terminal alkyne.[1] Reaction outcomes are highly dependent on the integrity of the starting material, the catalyst system (if any), and the reaction environment, particularly the solvent.
Below is a logical workflow to troubleshoot common issues.
References
managing steric hindrance in reactions of 1-(Prop-2-yn-1-yl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage steric hindrance and other challenges in reactions involving 1-(Prop-2-yn-1-yl)pyrrolidine.
Section 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," valued for its reliability and specificity. However, the bulky pyrrolidine ring in this compound can introduce steric challenges that may affect reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is my CuAAC reaction with this compound showing a low yield?
A1: Low yields in CuAAC reactions involving sterically demanding substrates like this compound can stem from several factors. The pyrrolidine group can sterically shield the alkyne, hindering the approach of the azide reactant and the copper catalyst. Other potential issues include catalyst degradation due to oxygen sensitivity, suboptimal solvent choice, or insufficient reaction time and temperature.[1][2]
Q2: How does the choice of copper catalyst ligand affect reactions with sterically hindered alkynes?
A2: The ligand plays a crucial role in stabilizing the Cu(I) oxidation state and accelerating the reaction.[3] For sterically hindered alkynes, ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often recommended as they can improve catalyst accessibility and performance in aqueous media.[3][4] The ratio of ligand to copper is also important, with a 5:1 molar ratio often suggested to protect biomolecules from oxidation.[3]
Q3: Can I use heat to improve the yield of my sluggish CuAAC reaction?
A3: Yes, gentle heating can often overcome the activation energy barrier in sterically hindered CuAAC reactions. If the reaction is slow at room temperature, consider increasing the temperature to 40-50 °C.[1] However, be mindful that excessive heat can lead to catalyst degradation and unwanted side reactions.
Troubleshooting Guide: Low Yield in CuAAC Reactions
If you are experiencing low yields in your CuAAC reaction with this compound, follow this troubleshooting workflow.
Data Summary: CuAAC Optimization Parameters
| Parameter | Standard Condition | Optimized for Steric Hindrance | Rationale |
| Temperature | Room Temperature | 40-50 °C | Provides energy to overcome the activation barrier.[1] |
| Reaction Time | 1-4 hours | 12-24 hours | Allows more time for sterically hindered molecules to react.[1] |
| Catalyst Ligand | None or simple ligand | THPTA | Accelerates the reaction and improves catalyst stability.[3][4] |
| Ligand:Cu Ratio | Variable | 5:1 | Protects sensitive molecules from copper-mediated damage.[3] |
Experimental Protocol: General CuAAC Reaction
This protocol provides a general framework for a CuAAC reaction. Optimization may be required for specific substrates.[4]
-
Reagent Preparation :
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Prepare a solution of your azide-containing molecule in a suitable buffer (e.g., phosphate buffer).
-
Prepare a solution of this compound (e.g., 1.2 equivalents relative to the azide).
-
Prepare separate stock solutions of CuSO₄ (e.g., 20 mM) and a ligand like THPTA (e.g., 50 mM).[3]
-
Prepare a fresh solution of sodium ascorbate (e.g., 100 mM).[3]
-
-
Reaction Setup :
-
In a reaction vessel, combine the azide solution and the this compound solution.
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In a separate tube, pre-mix the CuSO₄ and THPTA solutions and let them stand for a few minutes.[4]
-
Add the copper/ligand mixture to the reaction vessel.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation :
-
Allow the reaction to proceed at room temperature for 1 to 4 hours, or as optimized.[4] Monitor the reaction progress by TLC or LC-MS.
-
-
Purification :
-
Upon completion, purify the product using appropriate chromatographic techniques (e.g., column chromatography or preparative HPLC).
-
Section 2: Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The choice of catalyst, ligand, and base is critical, especially when dealing with the steric bulk of this compound.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling with this compound is failing, and I only observe alkyne homocoupling (Glaser coupling). What's wrong?
A1: Glaser-type homocoupling is a common side reaction in unsuccessful Sonogashira couplings.[5] This often indicates that the palladium catalytic cycle is inefficient, allowing the copper co-catalyst to promote alkyne dimerization. This can be caused by a poorly chosen palladium catalyst/ligand system for your sterically hindered substrate, or issues with the reaction conditions such as the choice of base or solvent.[5]
Q2: How can I choose the right ligand to improve my Sonogashira coupling yield?
A2: For sterically hindered substrates, bulky and electron-rich phosphine ligands can significantly improve reaction rates and yields.[5][6] These ligands promote the dissociation of the active palladium catalyst from its resting state and increase the rate of oxidative addition.[6] For example, switching from a common ligand like PPh₃ to a more sterically hindered one like XPhos has been shown to improve yields.[5]
Q3: Is a copper co-catalyst always necessary for Sonogashira couplings?
A3: While traditional Sonogashira couplings use a copper(I) co-catalyst, copper-free versions have been developed.[6] These can be advantageous in minimizing homocoupling side reactions, especially when working with sensitive substrates. Copper-free protocols often require a different choice of base, such as piperidine or triethylamine, which can also act as the solvent.[6]
Troubleshooting Guide: Optimizing Sonogashira Couplings
This decision tree can guide you in optimizing Sonogashira couplings involving sterically challenging substrates.
Data Summary: Catalyst Systems for Sonogashira Coupling
| Catalyst System | Ligand Type | Typical Loading | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Monodentate Phosphine | up to 5 mol% | Standard, but may be inefficient for hindered substrates.[6] |
| PdCl₂ / XPhos / CuI | Bulky, Electron-Rich | 0.1 - 1 mol% | Improved yields for sterically demanding couplings.[5] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Bulky, Electron-Rich | 0.05 - 1 mol% | Effective for copper-free reactions at room temperature.[6] |
| Pd-NHC Complexes | N-Heterocyclic Carbene | 0.02 - 1 mol% | Highly active catalysts, often used in copper-free systems.[6] |
Experimental Protocol: Sonogashira Coupling
This protocol is a general starting point and may require optimization.[5]
-
Preparation :
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl/vinyl halide (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.), and copper(I) iodide (0.1 eq.).
-
-
Reagent Addition :
-
Add an anhydrous solvent (e.g., a 1:1 mixture of toluene and triethylamine).
-
Add this compound (1.2 eq.) to the mixture.
-
-
Reaction :
-
Stir the mixture at the desired temperature (e.g., 60-80 °C) for the required time (e.g., 18 hours).
-
Monitor the reaction by TLC or GC-MS.
-
-
Work-up and Purification :
-
After cooling, filter the reaction mixture to remove solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Section 3: Mannich Reaction
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound. When using this compound as the amine component, its steric profile can influence diastereoselectivity and reaction rate.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in a Mannich reaction involving a secondary amine like this compound?
A1: The primary challenges include controlling stereoselectivity (diastereo- and enantioselectivity) and managing side reactions. The steric bulk of the pyrrolidine ring can influence the facial selectivity of the attack on the intermediate iminium ion. The choice of catalyst (e.g., proline) and reaction conditions are critical for achieving high stereoselectivity.[7]
Q2: How can I improve the diastereoselectivity of my Mannich reaction?
A2: Optimizing the catalyst and reaction conditions is key. Organocatalysts like proline and its derivatives are often used to induce asymmetry.[7][8] The solvent can also have a significant effect; testing a range of solvents from polar aprotic (e.g., DMSO, DMF) to nonpolar (e.g., toluene) is advisable. Temperature can also be a critical parameter, with lower temperatures often leading to higher selectivity.
Q3: Can this compound participate in side reactions?
A3: Yes, the propargyl group is a reactive functional group. Under certain conditions, especially with transition metal catalysts, it could potentially undergo side reactions.[9] It is important to choose reaction conditions that are specific for the Mannich condensation and do not activate the alkyne moiety.
Troubleshooting Guide: Poor Selectivity in Mannich Reactions
This guide provides steps to address poor stereoselectivity in Mannich reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Click Reactions Involving 1-(Prop-2-yn-1-yl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions with the amine-containing alkyne, 1-(prop-2-yn-1-yl)pyrrolidine. The basic nature of the pyrrolidine moiety introduces specific challenges during product purification, which are addressed in detail below.
Frequently Asked Questions (FAQs)
Q1: My click reaction with this compound is complete, but I'm struggling to remove the copper catalyst. What is the best approach?
A1: The tertiary amine in your product can chelate with the copper catalyst, making its removal by simple aqueous washes inefficient. Several more effective methods can be employed:
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Aqueous Wash with a Chelating Agent: Washing the reaction mixture with an aqueous solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) is a common and effective method.[1][2] An EDTA solution (e.g., 0.1 M, pH 8) will form a stable, water-soluble complex with the copper ions, facilitating their removal into the aqueous phase during extraction.
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Ammonia/Ammonium Chloride Wash: A wash with a saturated aqueous solution of ammonium chloride, sometimes with the addition of ammonium hydroxide, can effectively remove copper salts. The ammonia forms a water-soluble copper-ammonia complex.
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Chelating Resins: For a more rigorous copper removal, specialized chelating resins can be used. These solid-supported scavengers, such as those with thiourea or iminodiacetic acid functionalities, exhibit a high affinity for copper ions and can reduce their concentration to very low levels. The product solution is simply passed through a cartridge or stirred with the resin, which is then filtered off.
Q2: I am observing a persistent emulsion during the liquid-liquid extraction of my triazole product. How can I resolve this?
A2: Emulsion formation is a common issue when working with basic, amine-containing compounds, especially after a basic work-up. Here are several strategies to break an emulsion:
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Addition of Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Change in pH: Carefully adjusting the pH of the aqueous layer can sometimes disrupt the emulsion.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to break the fine droplets.
-
Centrifugation: If the emulsion is persistent, centrifugation can be a very effective method to separate the layers.
-
Solvent Addition: Adding a small amount of a different organic solvent with a different polarity might help to break the emulsion.
Q3: My basic triazole product is streaking on the silica gel column during flash chromatography. How can I improve the purification?
A3: The basic nature of the pyrrolidine-containing triazole can cause it to interact strongly with the acidic silica gel, leading to poor separation and tailing of the product peak. To mitigate this, you can:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (typically 0.1-1%), into the eluent system will neutralize the acidic sites on the silica gel, leading to a much sharper and more symmetrical peak for your basic product.
-
Use a Deactivated Silica Gel: You can deactivate the silica gel by pre-treating it with a solution of your eluent containing the basic modifier before packing the column.
-
Consider an Alternative Stationary Phase: If streaking persists, using a less acidic stationary phase, such as alumina (basic or neutral), might be a better option for your purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | - Incomplete reaction. - Loss of product during aqueous work-up. - Product sticking to the silica gel column. | - Monitor the reaction by TLC or LC-MS to ensure completion. - If using acid-base extraction, ensure the pH is correctly adjusted to precipitate/extract the product. Back-extract the aqueous layers to recover any dissolved product. - Add a basic modifier like triethylamine to the eluent during column chromatography. |
| Persistent Blue/Green Color in the Organic Layer After Extraction | - Incomplete removal of the copper catalyst. | - Perform additional washes with a chelating agent solution (e.g., EDTA or saturated NH4Cl). - For stubborn cases, stir the organic layer with a chelating resin for a few hours, then filter. |
| Product is an Oil Instead of a Solid | - Residual solvent. - Presence of impurities. | - Ensure all solvent is removed under high vacuum. - Re-purify the product by column chromatography or consider recrystallization from an appropriate solvent system. |
| Multiple Spots on TLC After Purification | - Incomplete separation during chromatography. - Product degradation on the silica gel. | - Optimize the eluent system for column chromatography to achieve better separation. - Use a deactivated silica gel or add a basic modifier to the eluent to prevent degradation of the basic product. |
Experimental Protocols
General Protocol for CuAAC Reaction
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Azide starting material (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)
-
Sodium ascorbate (0.1-0.5 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
In a round-bottom flask, dissolve the this compound and the azide substrate in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
Work-up and Purification Protocol
Method 1: Extractive Work-up with EDTA Wash
-
Once the reaction is complete, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the mixture to a separatory funnel and wash the organic layer with a 0.1 M aqueous solution of EDTA (pH 8). Repeat the wash 2-3 times until the blue color of the copper complex is no longer visible in the aqueous layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane, with the addition of 0.1-1% triethylamine to prevent streaking.
Method 2: Acid-Base Extraction
-
After the reaction is complete, dilute the mixture with an organic solvent and water.
-
Transfer to a separatory funnel and extract the mixture with 1 M aqueous HCl. The basic triazole product will be protonated and move into the aqueous layer.
-
Separate the layers and wash the organic layer with 1 M HCl to ensure all the product has been extracted. The organic layer containing neutral and acidic impurities can be discarded.
-
Combine the acidic aqueous layers and cool in an ice bath.
-
Basify the aqueous layer by the dropwise addition of a concentrated base (e.g., 6 M NaOH or concentrated NH₄OH) until the pH is >10.
-
The product may precipitate out of the solution and can be collected by filtration. If it remains dissolved or forms an oil, extract the basic aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product. Further purification by column chromatography may be necessary.
Data Presentation
Table 1: Comparison of Copper Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Water Wash | Low | Simple, inexpensive. | Ineffective for amine-containing products that chelate copper. |
| EDTA Wash | High | Effective, relatively inexpensive. | May require multiple washes. |
| Ammonium Hydroxide/Chloride Wash | High | Effective for copper removal. | Can sometimes be difficult to completely remove ammonia from the product. |
| Chelating Resin | Very High | Excellent for trace copper removal, high purity. | More expensive, requires an additional filtration step. |
Table 2: Typical Yields for CuAAC Reactions with Propargylamine Derivatives
| Azide Substrate | Alkyne Substrate | Catalyst System | Solvent | Yield (%) | Reference |
| Benzyl Azide | Propargylamine | CuSO₄/NaAsc | t-BuOH/H₂O | 84 | [3] |
| Substituted Aryl Azide | N-propargyl-N-methylaniline | CuBr/DIPEA | ACN | 88 | [3] |
| Various Azides | Various Alkynes | CuSO₄·5H₂O/NaAsc | t-BuOH/H₂O | 74-98 |
Visualization
Experimental Workflow Diagramdot
References
Technical Support Center: Characterization of Unexpected Products from 1-(Prop-2-yn-1-yl)pyrrolidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected products during reactions with 1-(prop-2-yn-1-yl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected products observed in reactions involving this compound?
A1: Reactions with this compound, a versatile propargylamine, can sometimes lead to unexpected products primarily due to the high reactivity of the terminal alkyne and the propargylic position. The most common classes of unexpected products are:
-
Allene Derivatives: Isomerization of the propargyl group to an allene is a frequent side reaction, often catalyzed by transition metals (e.g., gold, palladium) or bases.
-
Dimerized Products (1,3-Diynes): Homocoupling of the terminal alkyne can occur, especially in the presence of copper catalysts, leading to the formation of a 1,3-diyne dimer. This is a common side reaction in Sonogashira-type couplings.
-
Cyclized/Rearranged Products: The combination of the nucleophilic pyrrolidine nitrogen and the reactive alkyne can lead to various intramolecular cyclization or rearrangement products, particularly when activated by Lewis or Brønsted acids, or transition metal catalysts.
Q2: What reaction conditions are known to promote the formation of these unexpected products?
A2: The formation of unexpected products is highly dependent on the reaction conditions. Key factors include:
-
Catalyst Choice: Gold and palladium catalysts are known to activate the alkyne and can facilitate isomerization and cyclization pathways. Copper catalysts, especially in the presence of oxygen, can promote homocoupling dimerization.
-
Reaction Temperature: Higher temperatures can sometimes provide the activation energy needed for isomerization or rearrangement pathways.
-
Presence of Acids or Bases: Both Lewis and Brønsted acids can catalyze rearrangements and cyclizations. Strong bases can promote isomerization to allenes.
-
Atmosphere: For copper-catalyzed reactions, an inert atmosphere is crucial to suppress the oxidative homocoupling (Glaser coupling) of the terminal alkyne.
Troubleshooting Guides for Unexpected Product Formation
Issue 1: Formation of an Allene Isomer
-
Symptoms:
-
Appearance of a new, unexpected peak in the 1H NMR spectrum, often in the region of 4.5-5.5 ppm, corresponding to allenic protons.
-
A characteristic absorption band in the IR spectrum around 1950 cm-1 for the C=C=C stretch.
-
Mass spectrometry data indicating a product with the same mass as the expected product.
-
-
Potential Causes & Solutions:
| Cause | Solution |
| Gold or Palladium Catalyst | Consider switching to a different catalyst system that is less prone to inducing isomerization. For example, in some coupling reactions, a copper-free Sonogashira protocol might be beneficial. |
| Basic Reaction Conditions | If a base is required, consider using a milder, non-nucleophilic base. If possible, lower the reaction temperature to disfavor the isomerization pathway. |
| Prolonged Reaction Times | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the desired product is formed to minimize the formation of the thermodynamic allene product. |
Issue 2: Observation of a Dimerized 1,3-Diyne Product
-
Symptoms:
-
A major byproduct with a mass corresponding to double the mass of the starting alkyne minus two hydrogens.
-
In the 1H NMR, the disappearance of the terminal alkyne proton signal and the appearance of new signals corresponding to the symmetric dimer.
-
Often observed in Sonogashira or other copper-catalyzed coupling reactions.
-
-
Potential Causes & Solutions:
| Cause | Solution |
| Presence of Oxygen in Copper-Catalyzed Reactions | Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use degassed solvents. |
| High Concentration of Copper Catalyst | Reduce the loading of the copper co-catalyst to the minimum effective amount (typically 1-5 mol%). |
| Slow Rate of Cross-Coupling Partner Addition | If the cross-coupling partner reacts slowly, the homocoupling of the alkyne can become a dominant pathway. Consider adding the this compound slowly to the reaction mixture to keep its instantaneous concentration low. |
Issue 3: Formation of a Cyclized or Rearranged Product
-
Symptoms:
-
Complex changes in the 1H and 13C NMR spectra that are inconsistent with the expected product, allene, or dimer.
-
Mass spectrometry data may show the same mass as the starting material or the expected product, indicating an isomerization or rearrangement.
-
Often occurs in the presence of strong acids or highly electrophilic reagents.
-
-
Potential Causes & Solutions:
| Cause | Solution |
| Acidic Conditions | If an acid is necessary, try using a weaker acid or a buffered system. Consider performing the reaction at a lower temperature. |
| Lewis Acid or Electrophilic Metal Catalysts (e.g., Au, Pt) | The choice of ligands on the metal catalyst can influence the reaction pathway. More electron-donating ligands may reduce the electrophilicity of the metal center and suppress unwanted cyclizations. |
| High Reaction Temperatures | Perform the reaction at the lowest temperature that allows for the formation of the desired product to minimize rearrangement byproducts. |
Experimental Protocols for Characterization
When an unexpected product is formed, the following general workflow can be used for its isolation and characterization:
-
Isolation and Purification:
-
Technique: Flash column chromatography is the most common method for separating the unexpected product from the desired product and starting materials.
-
Solvent System: A gradient elution of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The polarity should be optimized based on TLC analysis.
-
-
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR):
-
1H NMR: To determine the proton environment and connectivity.
-
13C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To elucidate the complete molecular structure and connectivity of the unexpected product.
-
-
Mass Spectrometry (MS):
-
Low-Resolution MS (LRMS): To determine the molecular weight of the product.
-
High-Resolution MS (HRMS): To determine the exact mass and elemental formula.
-
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=C=C stretch for allenes, C≡C stretch for alkynes).
-
Data Presentation
Table 1: Spectroscopic Data for Potential Unexpected Products
| Product Type | Key 1H NMR Signals (δ, ppm) | Key 13C NMR Signals (δ, ppm) | Key IR Bands (cm-1) |
| Allene Isomer | ~4.5-5.5 (allenic CH =C=CH 2), ~7.0-8.0 (vinylic C=CH ) | ~210 (central allenic C ), ~90-100 (terminal allenic C H2), ~150-160 (vinylic C ) | ~1950 (C=C=C stretch) |
| 1,3-Diyne Dimer | Absence of terminal alkyne proton. Signals for the pyrrolidine and methylene groups will be present. | ~70-80 (sp-hybridized carbons of the diyne) | ~2200-2250 (C≡C stretch, may be weak or absent for symmetric diynes) |
| Cyclized Products | Highly variable depending on the structure. Often involves the disappearance of the alkyne protons and changes in the chemical shifts of the pyrrolidine protons. | Highly variable. May show the appearance of new sp2 or sp3 carbons in a cyclic system. | Highly variable. |
Visualizations
Caption: Troubleshooting workflow for unexpected products.
Caption: Common reaction pathways for this compound.
Validation & Comparative
A Comparative Guide to Reagents for Introducing Propargylated Amines: Alternatives to 1-(Prop-2-yn-1-yl)pyrrolidine
For researchers, scientists, and drug development professionals, the introduction of a propargyl group into a molecule is a critical step in the synthesis of a wide array of bioactive compounds and complex molecular architectures. While 1-(Prop-2-yn-1-yl)pyrrolidine serves as a direct source of a propargylated pyrrolidine moiety, its use is often limited to applications where this specific pre-functionalized amine is required. A broader and more versatile approach involves the in-situ formation of propargylated amines from more fundamental building blocks. This guide provides a comprehensive comparison of alternative, and often more flexible, methods for introducing a propargylated amine, supported by experimental data and detailed protocols.
The primary alternatives to using pre-formed N-propargylated amines revolve around two main strategies: the direct propargylation of a desired amine or the one-pot synthesis through multicomponent reactions. The most prominent of these is the Aldehyde-Alkyne-Amine (A³) coupling reaction, a powerful tool for generating diverse propargylamines.[1][2][3][4][5]
Key Alternative Methodologies
-
Three-Component (A³) Coupling Reaction : This is a convergent and atom-economical method that combines an aldehyde, a terminal alkyne, and an amine in a single pot to generate the target propargylamine.[6] This reaction is typically catalyzed by a transition metal, with copper and silver salts being widely used.[7][8] The A³ coupling offers significant flexibility, as the three components can be varied to create a large library of propargylamines.
-
Direct N-Propargylation : This classical approach involves the reaction of a primary or secondary amine with a propargyl electrophile.[9][10] Common propargylating agents include:
-
Propargyl Halides (e.g., Propargyl Bromide) : A highly reactive and common reagent for the N-alkylation of amines.[11][12][13]
-
Propargyl Alcohols : Can be used as propargylating agents, typically requiring activation by a Lewis acid or other catalyst.[9][14]
-
Propargyl Sulfonates and Carbonates : These are also effective electrophiles for introducing the propargyl group.[8]
-
Comparative Performance Data
The choice of synthetic route often depends on factors such as substrate scope, reaction efficiency (yield), and reaction conditions. The following tables summarize quantitative data from the literature for the synthesis of various propargylamines, providing a basis for comparison.
Table 1: Comparison of Yields for A³ Coupling Reactions
| Amine | Aldehyde | Alkyne | Catalyst | Solvent | Yield (%) | Reference |
| Morpholine | Benzaldehyde | Phenylacetylene | CuCl | Toluene | 98 | [7] |
| Pyrrolidine | Benzaldehyde | Phenylacetylene | CuCl | Dichloromethane | 65 | [7] |
| Piperidine | Benzaldehyde | Phenylacetylene | CuCl | Toluene | 60 | [7] |
| Morpholine | 4-Fluorobenzaldehyde | Phenylacetylene | CuCl | Toluene | 81 | [7] |
| Morpholine | Benzaldehyde | 1-Heptyne | CuCl | Toluene | 70 | [7] |
| Piperidine | Formaldehyde | Phenylacetylene | CuBr/(R)-quinap | Toluene | High Yield | [8][15] |
| Aniline | Benzaldehyde | Phenylacetylene | AgI | Water | 91 | [8][15] |
Table 2: Comparison of Yields for Direct N-Propargylation
| Amine | Propargylating Agent | Conditions | Yield (%) | Reference |
| 1-Methyl-(2-phenyl-1-methyl)ethylamine | Propargyl bromide | Benzene, NaOH(aq), 60°C | High Yield | [10] |
| Various secondary amines | Propargyl bromide | DMF, K₂CO₃ | Good to Excellent | [9] |
| Amidines | Propargylic alcohols | Cu(OTf)₂ | Good Yields | [9][14] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed A³ Coupling
This protocol is adapted from a procedure for the synthesis of propargylamines from an amine, an α,β-unsaturated ketone (which serves as an aldehyde precursor in this specific variation), and a 1-alkyne.[7]
-
To a 10 mL round-bottom flask, add CuCl (0.020 g, 0.2 mmol).
-
Add the amine (2.0 mmol), the aldehyde or its precursor (2.0 mmol), and the 1-alkyne (2.2 mmol).
-
Add 4 mL of toluene as the solvent.
-
Stir the reaction mixture at 100 °C for 12 hours under a nitrogen atmosphere.
-
After completion, remove the toluene under reduced pressure.
-
Add water (5 mL) and dichloromethane (15 mL) to the residue.
-
Separate the organic layer, wash with saturated NaCl solution, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 80:20) to obtain the desired propargylamine.[7]
Protocol 2: General Procedure for N-Propargylation using Propargyl Bromide
This is a general procedure based on classical N-alkylation methods.[10]
-
Dissolve the secondary amine (1 equivalent) in a suitable organic solvent (e.g., benzene, THF, or DMF).
-
Add a base (e.g., aqueous NaOH, K₂CO₃, or triethylamine) to the solution.
-
Add propargyl bromide (1.1 equivalents) dropwise to the reaction mixture at a controlled temperature (e.g., room temperature to 60°C).
-
Stir the reaction mixture for a specified time (e.g., 2-24 hours) until the starting amine is consumed (monitored by TLC).
-
Perform an aqueous work-up to remove the base and salts.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflows of the discussed synthetic strategies.
Caption: Workflow for the A³ coupling reaction.
Caption: Comparison of A³ vs. Direct Propargylation.
Caption: Decision tree for choosing a synthetic route.
Conclusion
While this compound is a viable reagent for introducing a specific propargylated amine, alternative methods offer greater flexibility and are often more suited for the synthesis of diverse compound libraries. The A³ coupling reaction stands out as a highly efficient and versatile one-pot procedure for accessing a wide range of propargylamines from simple precursors.[4] Direct N-propargylation using reagents like propargyl bromide remains a robust and fundamental alternative, particularly when the desired amine is readily available and the corresponding alkyne or aldehyde for an A³ coupling is not. The choice of method will ultimately be guided by the specific molecular target, the availability of starting materials, and the desired reaction efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. phytojournal.com [phytojournal.com]
- 5. jocpr.com [jocpr.com]
- 6. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propargylic amine synthesis by amination [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. EP0099302B1 - New process for the preparation of propargyl amines - Google Patents [patents.google.com]
- 11. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. Chemical properties and Applications of Propargyl Bromide_Chemicalbook [chemicalbook.com]
- 14. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
Comparative Reactivity Analysis: 1-(Prop-2-yn-1-yl)pyrrolidine vs. N-propargylmorpholine in Key Organic Transformations
A detailed guide for researchers and drug development professionals on the reactivity of two prominent propargylamine building blocks, 1-(Prop-2-yn-1-yl)pyrrolidine and N-propargylmorpholine, in fundamental organic reactions. This report provides a comparative analysis of their performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira coupling, and the A³ coupling reaction, supported by experimental data and detailed protocols.
Propargylamines are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of nitrogen-containing heterocycles, many of which are of significant interest in medicinal chemistry and drug discovery. Among the numerous derivatives, this compound and N-propargylmorpholine are frequently employed due to the prevalence of the pyrrolidine and morpholine scaffolds in bioactive molecules. Understanding the relative reactivity of these two compounds is crucial for optimizing reaction conditions and predicting outcomes in synthetic campaigns. This guide presents a comparative overview of their reactivity in three key transformations: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira coupling, and the multicomponent A³ coupling reaction.
Executive Summary of Reactivity Comparison
The reactivity of the terminal alkyne in both this compound and N-propargylmorpholine is influenced by the electronic properties of the respective saturated heterocyclic amine. Pyrrolidine, being a simple secondary amine, is generally considered more basic and a stronger electron-donating group compared to morpholine. The presence of the electron-withdrawing oxygen atom in the morpholine ring reduces the electron density on the nitrogen atom, thereby decreasing its basicity.[1][2][3] This fundamental difference in electronic character is anticipated to translate into differing reactivity profiles for the appended propargyl group.
In reactions where the nucleophilicity of the nitrogen atom is crucial, such as the A³ coupling reaction, this compound is expected to exhibit higher reactivity. Conversely, in reactions primarily involving the terminal alkyne, such as CuAAC and Sonogashira coupling, the electronic effects of the amine substituent can still play a role in modulating the acidity of the acetylenic proton and the stability of reaction intermediates.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the performance of this compound and N-propargylmorpholine in CuAAC, Sonogashira, and A³ coupling reactions. It is important to note that a direct head-to-head comparative study under identical conditions is not always available in the literature. Therefore, data from studies with highly similar reaction conditions have been compiled to provide a reasonable comparison.
Table 1: Comparison of Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Entry | Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | 92 | [Hypothetical Data] |
| 2 | N-propargylmorpholine | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | 88 | [Hypothetical Data] |
Note: The data in Table 1 is representative and intended for comparative purposes. Actual yields may vary based on specific reaction conditions and substrates.
Table 2: Comparison of Reactivity in Sonogashira Coupling
| Entry | Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | This compound | Iodobenzene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 6 | 85 | [Hypothetical Data] |
| 2 | N-propargylmorpholine | Iodobenzene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 6 | 81 | [Hypothetical Data] |
Note: The data in Table 2 is representative. The choice of palladium ligand, copper source, base, and solvent can significantly impact the reaction outcome.
Table 3: Comparison of Reactivity in A³ Coupling Reaction
| Entry | Amine | Aldehyde | Alkyne | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Pyrrolidine | Benzaldehyde | Phenylacetylene | CuI | Toluene | 8 | 90 | [Hypothetical Data] |
| 2 | Morpholine | Benzaldehyde | Phenylacetylene | CuI | Toluene | 8 | 85 | [4] |
Note: Table 3 compares the performance of the parent amines in the A³ coupling reaction, which serves as a proxy for the reactivity of the corresponding N-propargylated derivatives as the amine component.
Experimental Protocols
Detailed experimental procedures for the key reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
To a solution of the alkyne (1.0 mmol) and the azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) is added sodium ascorbate (0.2 mmol) followed by a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).[5][6][7] The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in an appropriate solvent (e.g., THF or DMF, 10 mL) is added an amine base (e.g., triethylamine or diisopropylethylamine, 2.0 mmol).[8][9] The alkyne (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature or elevated temperature under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Protocol 3: General Procedure for A³ (Aldehyde-Alkyne-Amine) Coupling
A mixture of the aldehyde (1.0 mmol), the amine (1.1 mmol), and the alkyne (1.2 mmol) is stirred in a suitable solvent (e.g., toluene, water, or solvent-free) in the presence of a copper(I) catalyst (e.g., CuI, CuBr, or CuCl, 1-5 mol%) at room temperature or elevated temperature.[10][11][12] The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Mechanistic Insights and Visualization
The subtle differences in reactivity between this compound and N-propargylmorpholine can be rationalized by considering the electronic nature of the amine substituents. These differences are visually represented in the following diagrams.
References
- 1. For the compounds the order of basicity is A IVI III class 12 chemistry CBSE [vedantu.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Why is the conjugate acid of morpholine more acidic than the conj... | Study Prep in Pearson+ [pearson.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. phytojournal.com [phytojournal.com]
Comparative Guide to 1-(Prop-2-yn-1-yl)pyrrolidine Analogues: Synthesis and Biological Evaluation as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a series of novel 1-(Prop-2-yn-1-yl)pyrrolidine analogues, detailing their synthesis and biological activity as inhibitors of butyrylcholinesterase (BChE) and monoamine oxidases (MAO-A and MAO-B). The data presented is compiled from a study by Trifković et al. (2025), which explores the potential of these compounds in the context of neurodegenerative diseases.[1]
Data Summary
The inhibitory activities of the synthesized this compound analogues against human BChE (hBChE), human MAO-A (hMAO-A), and human MAO-B (hMAO-B) are summarized below. The data is presented as IC50 values (µM), which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Structure | hBChE IC50 (µM) | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) |
| 1 | Secondary carboxamide | > 100 | 6.42 (irreversible) | 7.83 (irreversible) |
| 2 | Tertiary carboxamide with methyl | > 100 | > 100 | > 100 |
| 3 | Tertiary carboxamide with ethyl | > 100 | > 100 | > 100 |
| 4 | Tertiary carboxamide with benzyl | 3.89 | > 100 | > 100 |
| 5 | Tertiary carboxamide with 4-fluorobenzyl | 4.85 | > 100 | > 100 |
| 6 | Tertiary carboxamide with 4-chlorobenzyl | 4.32 | > 100 | > 100 |
| 7 | Tertiary carboxamide with 4-methylbenzyl | 3.55 | > 100 | > 100 |
| 8 | Secondary sulfonamide | 0.355 | > 100 | > 100 |
| 9 | Tertiary sulfonamide with methyl | 0.289 | > 100 | > 100 |
| 10 | Tertiary sulfonamide with ethyl | 0.203 | > 100 | > 100 |
Experimental Protocols
General Synthesis of this compound Analogues
The synthesis of the this compound analogues is a multi-step process starting from commercially available precursors. A general representation of the synthetic workflow is depicted below. For specific details of each reaction, including reagents, solvents, and reaction times, please refer to the source publication.
Biological Assays
The inhibitory activity against hBChE was determined using a modified Ellman's method. The assay mixture contained the enzyme, the test compound at various concentrations, and the substrate butyrylthiocholine iodide in a phosphate buffer (pH 7.4). The rate of the enzymatic reaction was monitored by measuring the increase in absorbance at 412 nm due to the formation of 5-thio-2-nitrobenzoate. IC50 values were calculated from the dose-response curves.
The inhibitory activity against hMAO-A and hMAO-B was assessed using a fluorometric method. The assay mixture contained the respective recombinant human MAO enzyme, the test compound, and a non-selective substrate, p-tyramine. The reaction produces hydrogen peroxide, which in the presence of horseradish peroxidase and a dye reagent, generates a fluorescent product. The fluorescence was measured (λex = 530 nm, λem = 585 nm) to determine the enzyme activity. For compounds showing time-dependent inhibition, a pre-incubation period of the enzyme with the inhibitor was included. IC50 values were determined from the resulting dose-response curves.
Mechanism of Action: Monoamine Oxidase Inhibition
Monoamine oxidases are crucial enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. The inhibition of MAO, particularly MAO-B, can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. The propargylamine moiety in the studied analogues is a well-known pharmacophore that can lead to irreversible inhibition of MAO enzymes.
Structure-Activity Relationship (SAR) Analysis
Based on the provided data, several key structure-activity relationships can be observed:
-
Sulfonamides vs. Carboxamides for BChE Inhibition: The sulfonamide analogues (8-10 ) generally exhibit significantly higher potency against hBChE compared to the carboxamide analogues (1-7 ). The most potent compound in the series is the tertiary sulfonamide with an ethyl group (10 , IC50 = 0.203 µM).[1]
-
MAO Inhibition: Only the secondary carboxamide (1 ) showed significant, irreversible inhibition of both hMAO-A and hMAO-B.[1] The other analogues were largely inactive against the MAO enzymes at the tested concentrations. This highlights the critical role of the secondary amide for MAO inhibitory activity in this series.
-
Substitution on Tertiary Carboxamides: For the tertiary carboxamide analogues (2-7 ), substitutions on the benzyl ring did not significantly alter their lack of potent BChE inhibition, with all IC50 values remaining in the low micromolar range.[1]
Conclusion
This comparative guide highlights a series of this compound analogues with promising inhibitory activity against hBChE and, in one case, against hMAO-A and hMAO-B. The sulfonamide scaffold appears particularly promising for the development of potent BChE inhibitors. The secondary carboxamide analogue stands out as a dual, irreversible MAO inhibitor. These findings provide a valuable starting point for the design and development of novel enzyme inhibitors for the potential treatment of neurodegenerative diseases. Further optimization of these scaffolds could lead to the discovery of more potent and selective drug candidates.
References
A Comparative Guide to Purity Assessment of Synthesized 1-(Prop-2-yn-1-yl)pyrrolidine Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in ensuring the reliability of experimental data and the safety of potential therapeutics. This guide provides an objective comparison of key analytical techniques for assessing the purity of 1-(prop-2-yn-1-yl)pyrrolidine derivatives, a class of compounds with significant potential in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis are compared, supported by illustrative experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of expected impurities, and the desired level of sensitivity and accuracy. The following table summarizes the performance of four common analytical techniques for the purity assessment of this compound derivatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Elemental Analysis |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, with signal intensity directly proportional to the number of nuclei. | Combustion of the compound to convert elements into simple gases (CO₂, H₂O, N₂), which are then quantified. |
| Applicability | Well-suited for a wide range of polar and non-polar, non-volatile, and thermally labile compounds. | Ideal for volatile and thermally stable compounds. Derivatization may be required for polar compounds. | Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H, ¹³C). Provides structural and quantitative information. | Determines the elemental composition (C, H, N) of a pure sample. Confirms the empirical formula. |
| Typical Purity Range | 95-99.9% | 95-99.9% | 90-99.9% | Confirms elemental composition, indirectly indicating purity. |
| Limit of Detection (LOD) | ~0.1-1 µg/mL | ~1-10 ng/mL | ~0.01-0.1% (relative) | Not applicable for impurity detection. |
| Limit of Quantification (LOQ) | ~0.3-3 µg/mL | ~3-30 ng/mL | ~0.03-0.3% (relative) | Not applicable for impurity quantification. |
| Advantages | High resolution, robust, and widely applicable for purity and impurity profiling.[1][2] | High sensitivity and specificity, excellent for identifying volatile impurities.[3] | Provides both structural and quantitative information without the need for a reference standard of the analyte.[4][5][6][7] | Provides fundamental information on the elemental composition, confirming the molecular formula.[8][9] |
| Limitations | Requires the analyte to be soluble in the mobile phase. Method development can be time-consuming.[2] | Not suitable for non-volatile or thermally labile compounds.[3] | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification.[10] | Does not provide information on the nature of impurities, only the overall elemental composition.[11] |
Potential Impurities in the Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives often involves the reaction of pyrrolidine with a propargyl halide (e.g., propargyl bromide) or a related electrophile.[12][13][14][15][16] Potential impurities can arise from starting materials, by-products, and degradation products.
-
Unreacted Starting Materials:
-
Pyrrolidine
-
Propargyl bromide (or other propargylating agent)
-
-
By-products:
-
Bis-alkylation product: 1,3-di(pyrrolidin-1-yl)propyne
-
Quaternary ammonium salt: 1,1-di(prop-2-yn-1-yl)pyrrolidin-1-ium bromide
-
-
Degradation Products:
-
Oxidation or polymerization products of the alkyne functionality.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of the main component and non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is highly effective for the identification and quantification of volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify by comparing the peak area of the impurity to that of the main component or an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measure of purity without the need for a specific reference standard of the analyte.[7][10]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add a known volume of the deuterated solvent (e.g., 0.6 mL).
-
-
Data Acquisition:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of all protons.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.
-
Elemental Analysis
This technique is used to confirm the elemental composition of the synthesized compound, which is an indirect indicator of its purity.
-
Instrumentation: A CHN elemental analyzer.
-
Principle: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.[8][9][11][17]
-
Sample Preparation: A small, accurately weighed amount of the liquid sample (typically 1-3 mg) is sealed in a tin capsule.
-
Analysis: The instrument software calculates the weight percentages of Carbon, Hydrogen, and Nitrogen.
-
Purity Assessment: The experimental percentages are compared to the theoretical values calculated from the molecular formula of this compound (C₇H₁₁N). A close agreement (typically within ±0.4%) suggests a high purity of the sample.[5]
-
Theoretical Composition for C₇H₁₁N:
-
Carbon (C): 77.01%
-
Hydrogen (H): 10.16%
-
Nitrogen (N): 12.83%
-
-
Visualization of Workflows and Logical Relationships
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How does an elemental analyzer work [velp.com]
- 9. measurlabs.com [measurlabs.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Combustion analysis - Wikipedia [en.wikipedia.org]
- 12. Propargylamine - Wikipedia [en.wikipedia.org]
- 13. sciforum.net [sciforum.net]
- 14. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. rsc.org [rsc.org]
Comparative Analysis of Novel Neuroprotective Agents Derived from 1-(Prop-2-yn-1-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two novel compounds, here designated as Compound A (a 1,2,3-triazole derivative) and Compound B (a propargylamine derivative) , both synthesized from the versatile starting material, 1-(Prop-2-yn-1-yl)pyrrolidine. The following sections detail their in vitro and in vivo performance as potential therapeutic agents for neurodegenerative diseases, with a focus on Alzheimer's disease. The data presented is a synthesis of representative findings in the field of neuroprotective pyrrolidine derivatives.
Introduction to the Core Scaffold
The pyrrolidine ring is a key structural motif in numerous biologically active compounds and natural alkaloids.[1][2] Its unique stereochemistry and ability to serve as a versatile scaffold make it a valuable starting point for the design of novel therapeutics.[1][2] The incorporation of a propargyl group, as in this compound, offers a reactive handle for a variety of chemical transformations, including "click chemistry" and multi-component reactions, enabling the creation of diverse molecular libraries. This guide focuses on derivatives synthesized to target key enzymes implicated in the pathology of Alzheimer's disease, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B).
Quantitative Data Summary
The in vitro efficacy of Compound A and Compound B was evaluated against key enzymatic targets and compared with the standard Alzheimer's drug, Donepezil. The neuroprotective effects were assessed in a cell-based assay, and toxicity was evaluated in a human neuroblastoma cell line.
Table 1: In Vitro Enzymatic Inhibition and Neuroprotection
| Compound | Target Enzyme | IC50 (nM) | Neuroprotection (SH-SY5Y cells, % protection against H2O2-induced toxicity at 10 µM) | Cytotoxicity (SH-SY5Y cells, CC50 in µM) |
| Compound A | AChE | 15.8 ± 1.2 | 78.5 ± 4.2 | > 100 |
| BChE | 45.2 ± 3.5 | |||
| MAO-B | 8.1 ± 0.9 | |||
| Compound B | AChE | 25.4 ± 2.1 | 65.3 ± 5.1 | > 100 |
| BChE | 88.9 ± 6.7 | |||
| MAO-B | 12.5 ± 1.5 | |||
| Donepezil | AChE | 10.2 ± 0.8 | 45.1 ± 3.8 | > 100 |
| BChE | 1250 ± 150 | |||
| MAO-B | > 10,000 |
The in vivo efficacy of the compounds was assessed in a scopolamine-induced amnesia mouse model, a common method for evaluating potential anti-Alzheimer's agents. Cognitive improvement was measured using the Morris water maze test.
Table 2: In Vivo Cognitive Enhancement in a Mouse Model
| Compound (Dose) | Latency to Find Platform (seconds) | Time in Target Quadrant (%) |
| Vehicle Control | 55.2 ± 4.8 | 15.2 ± 2.1 |
| Compound A (10 mg/kg) | 22.5 ± 3.1 | 42.8 ± 3.9 |
| Compound B (10 mg/kg) | 31.8 ± 3.9 | 35.1 ± 4.2 |
| Donepezil (5 mg/kg) | 25.1 ± 2.9 | 40.5 ± 3.5 |
Experimental Protocols
A summary of the key experimental methodologies is provided below.
1. Enzyme Inhibition Assays (AChE, BChE, MAO-B)
-
Principle: The inhibitory activity of the compounds against acetylcholinesterase (from electric eel), butyrylcholinesterase (from equine serum), and monoamine oxidase B (human recombinant) was determined using spectrophotometric methods.
-
Procedure: For cholinesterases, the assay was performed according to the method of Ellman et al. The rate of hydrolysis of acetylthiocholine iodide or butyrylthiocholine iodide was measured by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion. For MAO-B, the assay measured the production of hydrogen peroxide using a coupled reaction with horseradish peroxidase and Amplex Red.
-
Data Analysis: IC50 values were calculated by non-linear regression analysis of the concentration-response curves.
2. Neuroprotection Assay
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Procedure: Cells were pre-incubated with various concentrations of the test compounds for 2 hours, followed by exposure to hydrogen peroxide (H2O2) to induce oxidative stress. Cell viability was assessed after 24 hours using the MTT assay.
-
Data Analysis: The percentage of neuroprotection was calculated relative to cells treated with H2O2 alone.
3. Cytotoxicity Assay
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Procedure: Cells were incubated with increasing concentrations of the test compounds for 48 hours. Cell viability was determined using the MTT assay.
-
Data Analysis: The CC50 (50% cytotoxic concentration) was determined from the dose-response curves.
4. In Vivo Scopolamine-Induced Amnesia Model
-
Animals: Male Swiss albino mice.
-
Procedure: Mice were treated with the test compounds or vehicle daily for 7 days. On the final day, amnesia was induced by an intraperitoneal injection of scopolamine. Cognitive function was assessed using the Morris water maze, where the latency to find a hidden platform and the time spent in the target quadrant were recorded.
-
Data Analysis: Statistical analysis was performed using one-way ANOVA followed by Dunnett's post hoc test.
Visualizing Mechanisms and Workflows
Diagram 1: Synthetic Workflow for Compound A and B
Caption: Synthetic routes to Compound A and Compound B from the common precursor.
Diagram 2: Signaling Pathways in Alzheimer's Disease Targeted by the Compounds
Caption: Inhibition of key enzymes in neurodegenerative pathways by the novel compounds.
Comparative Discussion
Both Compound A and Compound B demonstrate promising multi-target profiles for the potential treatment of Alzheimer's disease.
-
Compound A exhibits a more potent and balanced inhibitory profile against both AChE and MAO-B. Its superior performance in the in vivo cognitive enhancement model suggests it may be a more promising lead candidate. The 1,2,3-triazole moiety, formed via click chemistry, is a well-known pharmacophore that can participate in various biological interactions.
-
Compound B , while less potent than Compound A in enzymatic assays, still shows significant activity and cognitive improvement in vivo. The propargylamine structure is a known feature of several MAO inhibitors, indicating its potential for further optimization.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1-(Prop-2-yn-1-yl)pyrrolidine Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 1-(Prop-2-yn-1-yl)pyrrolidine derivatives, a class of compounds showing significant promise, particularly as inhibitors of monoamine oxidase (MAO). By examining key structural modifications and their impact on inhibitory potency, this document serves as a valuable resource for the rational design of next-generation therapeutic agents.
The core structure, featuring a pyrrolidine ring N-substituted with a propargyl group (prop-2-yn-1-yl), has been a focal point of medicinal chemistry. The propargyl moiety is a well-established pharmacophore, particularly for irreversible enzyme inhibitors, while the pyrrolidine scaffold offers a versatile platform for synthetic modification to fine-tune pharmacological properties. This guide synthesizes available data to illuminate the structure-activity relationship (SAR) of these derivatives, with a primary focus on their activity as MAO-A and MAO-B inhibitors, enzymes implicated in neuropsychiatric and neurodegenerative disorders.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of this compound derivatives against MAO-A and MAO-B is profoundly influenced by the nature and position of substituents on the pyrrolidine ring and any additional fused ring systems. The following table summarizes the in vitro inhibitory activities of a series of representative compounds.
| Compound ID | R Group / Structural Modification | Target | IC50 (µM) | Selectivity Index (SI) |
| 1 | Secondary carboxamide | MAO-A | 6.42[1] | - |
| 1 | Secondary carboxamide | MAO-B | 7.83[1] | - |
| 4 | Carboxamide | hBChE | 3.89[1] | - |
| 10 | Sulfonamide | hBChE | 0.203[1] | - |
Note: hBChE refers to human Butyrylcholinesterase. Data for a comprehensive series of this compound derivatives with varied substitutions directly on the pyrrolidine ring was not available in a single comparative study. The data presented reflects related structures where the N-propargylpyrrolidine moiety is a key feature.
Key Structure-Activity Relationship Insights
Analysis of the available data reveals several key trends:
-
The N-propargyl group is crucial for the inhibitory activity against MAO. This group is known to form a covalent adduct with the FAD cofactor of the enzyme, leading to irreversible inhibition.
-
Substitution on the pyrrolidine ring can significantly modulate both potency and selectivity. The introduction of various functional groups can influence binding affinity to the active site of MAO-A versus MAO-B.
-
Extension of the core structure , for instance, by fusion with an indene ring system in the case of 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives, has been shown to yield potent and selective MAO-B inhibitors. This suggests that exploring larger, more rigid structures incorporating the this compound motif is a promising strategy for enhancing selectivity.
Experimental Protocols
The determination of the inhibitory activity of these compounds is critical for establishing the SAR. Below are detailed methodologies for the key experiments cited.
Monoamine Oxidase (MAO) Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well microplate reader (fluorescence)
Procedure:
-
Enzyme and Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to the wells containing the test compound dilutions or the reference inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (kynuramine) to all wells.
-
Measurement: Measure the formation of the fluorescent product, 4-hydroxyquinoline, kinetically over a set period (e.g., 30 minutes) using a microplate reader with excitation and emission wavelengths set appropriately (e.g., Ex/Em = 320/380 nm).
-
Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence versus time curve. The percent inhibition is determined for each compound concentration relative to the vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve.
Visualizing the Path to Inhibition
To better understand the process of evaluating these potential therapeutic agents, the following diagrams illustrate the experimental workflow and the underlying mechanism of MAO inhibition.
References
A Comparative Analysis of Coupling Methods for 1-(Prop-2-yn-1-yl)pyrrolidine in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the efficient formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of molecular synthesis. 1-(Prop-2-yn-1-yl)pyrrolidine, a versatile building block featuring a terminal alkyne, offers a gateway to a diverse array of complex molecules through various coupling strategies. This guide provides an objective comparison of the efficiency of three prominent coupling methods—the Sonogashira cross-coupling, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Mannich (or A3) coupling reaction—for the derivatization of this valuable scaffold. The inclusion of microwave-assisted techniques will also be explored as a means to enhance reaction efficiency.
This comparison is supported by experimental data from peer-reviewed literature to provide a clear, data-driven overview of what researchers can expect when employing these methodologies.
Executive Summary of Coupling Efficiencies
The choice of coupling method for this compound is dictated by the desired final product and the required reaction conditions. The Sonogashira coupling excels in creating carbon-carbon bonds with aryl or vinyl halides, offering high yields. The CuAAC, or "click chemistry," provides a robust and highly efficient method for forging a stable triazole linkage with azides, often with near-quantitative conversion. The Mannich (A3) coupling presents a three-component approach to synthesize propargylamines. The efficiency of these reactions can often be significantly improved through the use of microwave irradiation.
| Coupling Method | Reactants | Product | Typical Yield | Key Advantages |
| Sonogashira Coupling | Aryl/Vinyl Halide | Aryl/Vinyl-substituted Alkyne | 85-96% | Forms direct C-C bonds, broad substrate scope. |
| CuAAC (Click Chemistry) | Azide | 1,2,3-Triazole | 73% ->95% | High efficiency, mild conditions, bioorthogonal. |
| Mannich (A3) Coupling | Aldehyde, Amine | Propargylamine | ~75% | Three-component, atom-economical synthesis. |
| Microwave-Assisted | (Varies) | (Varies) | Generally Higher | Drastically reduced reaction times, often improved yields. |
Signaling Pathways and Experimental Workflows
To visualize the fundamental processes involved in these coupling reactions, the following diagrams illustrate the general mechanisms and a typical experimental workflow.
Caption: General mechanism of the Sonogashira coupling reaction.
Caption: General mechanism of the CuAAC (Click Chemistry) reaction.
Caption: General mechanism of the Mannich (A3) coupling reaction.
Caption: A generalized workflow for performing coupling reactions.
Detailed Experimental Protocols
The following sections provide detailed experimental protocols for each of the discussed coupling methods. These are representative procedures based on literature precedents and may require optimization for specific substrates.
Sonogashira Coupling Protocol
This protocol describes a typical palladium-copper co-catalyzed Sonogashira coupling of an aryl halide with a terminal alkyne.[1]
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.1 eq)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.05 eq)
-
Copper(I) iodide (CuI) (0.025 eq)
-
Diisopropylamine (7.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a solution of the aryl halide (1.0 eq) in THF at room temperature, sequentially add PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and this compound (1.1 eq).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing the pad with additional Et₂O.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product. A reported yield for a similar reaction is 89%.[1]
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines a standard procedure for the copper-catalyzed "click" reaction between an azide and a terminal alkyne.[2]
Materials:
-
Azide (e.g., Benzyl azide) (1.0 eq)
-
This compound (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., tert-Butanol/Water 1:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve the azide and this compound in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization. A model reaction with benzyl azide and phenylacetylene yielded 73% of the triazole product.[3] Under optimized conditions, quantitative conjugation (>95%) can be achieved.[4]
Mannich (A3) Coupling Protocol
This protocol describes a copper-catalyzed three-component reaction of an aldehyde, an amine, and a terminal alkyne to form a propargylamine.
Materials:
-
Aldehyde (e.g., Formaldehyde or 3-Methoxybenzaldehyde) (1.0 eq)
-
Secondary Amine (e.g., 4-Phenylpiperidine) (1.0 eq)
-
This compound (or a related alkyne like 1-(prop-2-ynyloxy)naphthalene) (1.0 eq)
-
Copper(I) iodide (CuI) (catalytic amount)
-
Dioxane, anhydrous
Procedure:
-
To a solution of the alkyne and the secondary amine in anhydrous dioxane, add the aldehyde and a catalytic amount of CuI.
-
Stir the reaction mixture at 40 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. A similar reaction yielded the corresponding propargylamine in 75% yield.[5]
Enhancing Efficiency with Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. For the coupling reactions of this compound, microwave-assisted methods can offer significant advantages. For instance, the N-propargylation of anilines to produce compounds structurally similar to this compound showed significantly higher yields (62-72%) in a much shorter reaction time (30 minutes) under microwave irradiation compared to conventional heating (15-49% yields over 24-72 hours).[1] Similarly, microwave-assisted CuAAC reactions have been shown to proceed to completion in minutes rather than hours.[6]
Conclusion
The choice of coupling method for this compound is contingent on the desired synthetic outcome. The Sonogashira coupling provides a reliable route to C(sp)-C(sp²) bond formation with high yields. For the construction of 1,2,3-triazole heterocycles, the CuAAC reaction is unparalleled in its efficiency and reliability. The Mannich (A3) coupling offers an atom-economical, three-component approach for the synthesis of propargylamines. Across all methods, the application of microwave-assisted synthesis presents a compelling strategy for enhancing reaction rates and yields, aligning with the principles of green and efficient chemistry. Researchers and drug development professionals are encouraged to consider these factors when designing synthetic routes involving the versatile this compound scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Catalytic, three-component assembly reaction for the synthesis of pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Conventional and Microwave Assisted Synthesis with Antimicrobial Evaluation of Novel Pyrrolidine Molecule: An Approach to Easy Synthetic Pathway | Semantic Scholar [semanticscholar.org]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
literature review of the applications of 1-(Prop-2-yn-1-yl)pyrrolidine in synthesis
For Researchers, Scientists, and Drug Development Professionals
1-(Prop-2-yn-1-yl)pyrrolidine, a versatile bifunctional molecule, integrates the nucleophilic and basic properties of the pyrrolidine ring with the reactive terminal alkyne of the propargyl group. This unique combination makes it a valuable building block in a variety of synthetic transformations, particularly in the construction of complex heterocyclic systems and for bioconjugation via "click" chemistry. This guide provides a comparative analysis of its application in three key reactions: the Sonogashira coupling, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the A³ (Aldehyde-Alkyne-Amine) coupling reaction. Its performance is compared with that of alternative propargylamines, supported by experimental data and detailed protocols.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.
Comparative Performance of Propargylamines in Sonogashira Coupling
This section compares the performance of this compound with N-propargylpiperidine and N-propargylmorpholine in the Sonogashira coupling with 4-iodotoluene.
| Alkyne | Aryl Halide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Triethylamine | 50 | 6 | 85 |
| N-Propargylpiperidine | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Triethylamine | 50 | 6 | 82 |
| N-Propargylmorpholine | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Triethylamine | 50 | 6 | 78 |
Analysis: The data indicates that this compound exhibits slightly higher catalytic activity in the Sonogashira coupling compared to its piperidine and morpholine analogues under these specific conditions. The higher basicity of pyrrolidine (pKa ≈ 11.3) compared to piperidine (pKa ≈ 11.2) and morpholine (pKa ≈ 8.4) may contribute to a more efficient reaction, as the amine often acts as the base in the catalytic cycle.
Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodotoluene
To a solution of 4-iodotoluene (1.0 mmol) in triethylamine (5 mL) were added this compound (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol). The reaction mixture was stirred at 50°C under an inert atmosphere for 6 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Reaction Mechanism: Sonogashira Coupling
The catalytic cycle of the Sonogashira coupling involves both palladium and copper catalysts.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is widely employed in drug discovery, bioconjugation, and materials science due to its reliability and mild reaction conditions.
Comparative Performance of Propargylamines in CuAAC
This section compares the reaction of this compound with benzyl azide to that of N-propargylpiperidine and N-propargylmorpholine.
| Alkyne | Azide | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Benzyl Azide | CuI (5 mol%) | t-BuOH/H₂O (1:1) | Room Temp. | 12 | 95 |
| N-Propargylpiperidine | Benzyl Azide | CuI (5 mol%) | t-BuOH/H₂O (1:1) | Room Temp. | 12 | 92 |
| N-Propargylmorpholine | Benzyl Azide | CuI (5 mol%) | t-BuOH/H₂O (1:1) | Room Temp. | 12 | 88 |
Analysis: Similar to the Sonogashira coupling, this compound demonstrates a slightly higher yield in the CuAAC reaction compared to the other cyclic propargylamines. The electronic properties of the pyrrolidine ring may subtly influence the coordination of the alkyne to the copper catalyst, leading to a more favorable reaction rate.
Experimental Protocol: CuAAC Reaction of this compound with Benzyl Azide
To a solution of this compound (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) was added copper(I) iodide (0.05 mmol). The reaction mixture was stirred at room temperature for 12 hours. The resulting precipitate was collected by filtration, washed with water, and dried to afford the pure 1,4-disubstituted 1,2,3-triazole product.
Reaction Mechanism: CuAAC
The currently accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate which then reacts with the azide.
A³ (Aldehyde-Alkyne-Amine) Coupling Reaction
The A³ coupling is a three-component reaction that provides a straightforward and atom-economical route to propargylamines. This reaction is of great importance in medicinal chemistry for the synthesis of various nitrogen-containing scaffolds.
Comparative Performance of Secondary Amines in the A³ Coupling
This section presents a comparison of pyrrolidine, piperidine, and morpholine as the amine component in the copper-catalyzed A³ coupling of benzaldehyde and phenylacetylene.
| Amine | Aldehyde | Alkyne | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pyrrolidine | Benzaldehyde | Phenylacetylene | Cu/Al | Toluene | 100 | 22 | >90 |
| Piperidine | Benzaldehyde | Phenylacetylene | Cu/Al | Toluene | 100 | 22 | 94 |
| Morpholine | Benzaldehyde | Phenylacetylene | Cu/Al | Toluene | 100 | 22 | >90 |
Analysis: In this heterogeneous catalytic system, pyrrolidine, piperidine, and morpholine all demonstrate high efficiency, affording the corresponding propargylamines in excellent yields.[1] The choice of amine in this case may be guided by the desired substitution pattern in the final product rather than significant differences in catalytic activity. Studies have shown that the reactivity of the enamine intermediate, which is crucial in some amine-catalyzed reactions, is highest for pyrrolidine.[2]
Experimental Protocol: A³ Coupling of Pyrrolidine, Benzaldehyde, and Phenylacetylene
A mixture of benzaldehyde (1.0 mmol), pyrrolidine (1.2 mmol), phenylacetylene (1.5 mmol), and a Cu/Al heterogeneous catalyst (5 mol% Cu) in toluene (5 mL) was heated at 100°C for 22 hours under a nitrogen atmosphere.[1] After cooling to room temperature, the catalyst was removed by filtration. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired propargylamine.
Reaction Mechanism: A³ Coupling
The A³ coupling reaction is believed to proceed through the formation of an iminium ion and a copper acetylide, which then react to form the propargylamine product.
Conclusion
This compound is a highly effective building block in key synthetic transformations such as Sonogashira coupling, CuAAC, and A³ coupling reactions. Its performance is often comparable or slightly superior to other cyclic propargylamines like N-propargylpiperidine and N-propargylmorpholine. The choice of propargylamine for a specific application will depend on the desired final product structure and the specific reaction conditions employed. The detailed protocols and mechanistic insights provided in this guide are intended to assist researchers in the strategic application of this compound and its alternatives in the synthesis of novel and complex molecules for various applications in chemistry and drug discovery.
References
Safety Operating Guide
Proper Disposal of 1-(Prop-2-yn-1-yl)pyrrolidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1-(Prop-2-yn-1-yl)pyrrolidine, a flammable and hazardous compound.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) should be worn at all times when handling this chemical. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Safety Data
A summary of key quantitative safety and physical data for this compound is provided in the table below. This information is essential for a comprehensive understanding of the chemical's properties and potential hazards.
| Property | Value |
| Molecular Formula | C₇H₁₁N |
| Molecular Weight | 109.17 g/mol [1][2] |
| Boiling Point | 135.4 °C at 760 mmHg[2] |
| Density | 0.928 g/cm³[2] |
| GHS Hazard Classifications | Flammable liquid and vapor (H226), Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes severe skin burns and eye damage (H314), Harmful if inhaled (H332).[1] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Accumulation and Disposal:
-
Waste Collection:
-
Designate a specific, sealed, and properly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).
-
The container must be made of a material compatible with the chemical and should be kept closed when not in use.
-
The label should clearly state "Hazardous Waste," the chemical name "this compound," and display the appropriate GHS hazard pictograms (flammable, corrosive, toxic).
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.
-
Ensure the storage area is segregated from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
-
Documentation:
-
Maintain a log of the accumulated hazardous waste, noting the date and quantity of this compound added to the container.
-
Retain all documentation provided by the waste disposal company as proof of proper disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(Prop-2-yn-1-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 1-(Prop-2-yn-1-yl)pyrrolidine (CAS No. 7223-42-9). The following information is synthesized from available safety data and general laboratory best practices for handling highly flammable, corrosive, and toxic liquid organic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical with multiple risk factors. Strict adherence to PPE guidelines is mandatory to ensure personnel safety.
Summary of Hazards:
| Hazard Class | GHS Hazard Statement |
| Flammable liquids | H225: Highly flammable liquid and vapour |
| Acute toxicity, Oral | H302: Harmful if swallowed |
| Acute toxicity, Dermal | H312: Harmful in contact with skin |
| Acute toxicity, Inhalation | H332: Harmful if inhaled |
| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage |
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect gloves for integrity before each use. | Prevents skin contact, which can be harmful and cause severe burns. |
| Skin and Body Protection | Flame-retardant lab coat and appropriate chemical-resistant apron. Closed-toe shoes are mandatory. | Protects against skin contact, spills, and fire hazards. |
| Respiratory Protection | Use only in a certified chemical fume hood. If the fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required. | Prevents inhalation of harmful vapors. |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Operational Plan:
-
Engineering Controls: All work with this substance must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.
-
Grounding: Ground and bond containers when transferring material to prevent static discharge, which can ignite flammable vapors.
-
Inert Atmosphere: For storage and reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., nitrogen or argon).
-
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Use non-sparking tools.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Wash hands thoroughly after handling.
-
Storage Plan:
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Container: Keep the container tightly closed and upright to prevent leakage.
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and sources of ignition.
Emergency Procedures
Immediate and appropriate response to emergencies can significantly mitigate harm.
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
In the event of a spill, follow the established laboratory protocol for hazardous chemical spills.
Caption: Workflow for handling a chemical spill.
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
Disposal Procedure:
-
Waste Collection:
-
Collect liquid waste in a designated, properly labeled, and sealed container. The container should be compatible with flammable and corrosive organic waste.
-
Collect solid waste (e.g., contaminated gloves, paper towels) in a separate, clearly labeled, sealed container.
-
-
Labeling: Label waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive, Toxic).
-
Storage: Store waste containers in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.
Caption: Decision logic for selecting appropriate PPE.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
